Product packaging for 4-Bromo-8-methylquinoline(Cat. No.:CAS No. 36075-68-0)

4-Bromo-8-methylquinoline

Cat. No.: B1519169
CAS No.: 36075-68-0
M. Wt: 222.08 g/mol
InChI Key: IDGLXERCZWXTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-8-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B1519169 4-Bromo-8-methylquinoline CAS No. 36075-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGLXERCZWXTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653676
Record name 4-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36075-68-0
Record name 4-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-8-methylquinoline, a key heterocyclic building block in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic protocols, and its significant role as a versatile intermediate for creating complex molecular architectures. The guide emphasizes the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and its application in the development of novel therapeutic agents. Detailed experimental procedures, safety protocols, and spectroscopic data are presented to support researchers, scientists, and drug development professionals in leveraging this compound's full potential.

Core Compound Identification and Properties

This compound is a halogenated quinoline derivative recognized for its utility as a foundational scaffold in organic synthesis. The strategic placement of a bromine atom at the 4-position of the quinoline ring system imparts significant reactivity, making it an invaluable precursor for introducing diverse functional groups.

CAS Number: 36075-68-0[1][2][3]

Molecular Structure: this compound Structure

Physicochemical & Computational Data

The key properties of this compound are summarized in the table below. This data is essential for planning reactions, determining appropriate solvents, and predicting the compound's behavior in various chemical environments.

PropertyValueReference(s)
CAS Number 36075-68-0[1][2][3]
Molecular Formula C₁₀H₈BrN[1][2][4]
Molecular Weight 222.08 g/mol [1][2]
Appearance Off-white to light yellow solid
Purity ≥97-99% (Typical)[1][4]
Melting Point Data not readily available in surveyed literature.
Topological Polar Surface Area (TPSA) 12.89 Ų[1]
logP (Predicted) 3.30572[1]
SMILES CC1=C2C(=CC=C1)C(=CC=N2)Br[1]

Synthesis of this compound

The most direct and commonly cited synthesis of this compound involves the bromination of the corresponding quinolinol precursor. This transformation is a cornerstone reaction for accessing 4-haloquinolines from readily available hydroxyquinolines.

Synthetic Pathway: From Hydroxyquinoline to Bromoquinoline

The conversion of 8-methylquinolin-4-ol to this compound is typically achieved using a potent brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) in a suitable solvent.

  • Causality of Reagent Choice: Phosphorus-based brominating agents are highly effective for this transformation. The mechanism involves the activation of the hydroxyl group by phosphorus, converting it into an excellent leaving group. The bromide ion then acts as a nucleophile, displacing the activated hydroxyl group to yield the desired 4-bromo product. N,N-Dimethylformamide (DMF) is often used as a solvent due to its high boiling point and ability to dissolve the reactants.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product start 8-Methylquinolin-4-ol reagents Phosphorus Tribromide (PBr₃) N,N-Dimethylformamide (DMF) start->reagents Bromination (Room Temp, 15h) product This compound reagents->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug discovery and materials science lies in the reactivity of its carbon-bromine bond. The bromine atom at the 4-position is an excellent leaving group, making the compound a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental tools in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] this compound is an ideal substrate for several of these key transformations.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for synthesizing biaryl compounds.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynylated quinolines.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating aminoquinoline derivatives.

The ability to selectively functionalize the 4-position allows chemists to rapidly generate diverse libraries of quinoline derivatives from a single, common intermediate.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Products A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B Pd Catalyst C Sonogashira Coupling (+ R-C≡CH) A->C Pd/Cu Catalyst D Heck Coupling (+ Alkene) A->D Pd Catalyst E Buchwald-Hartwig (+ R₂NH) A->E Pd Catalyst F 4-Aryl-8-methylquinoline B->F G 4-Alkynyl-8-methylquinoline C->G H 4-Alkenyl-8-methylquinoline D->H I 4-Amino-8-methylquinoline E->I

Caption: Versatility of this compound in synthesis.

Applications in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5] Quinoline derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[5][6][7]

This compound serves as a critical starting material for the synthesis of novel bioactive molecules.[4] By employing the cross-coupling reactions described previously, researchers can systematically modify the quinoline core to optimize its interaction with biological targets, such as protein kinases or enzymes involved in DNA replication.

For example, the synthesis of 4-aminoquinoline derivatives, accessible from this compound, is a well-established strategy for developing anticancer agents. These compounds can function as inhibitors of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

G cluster_synthesis Synthetic Diversification cluster_library Compound Library cluster_screening Biological Screening start This compound (Building Block) A Suzuki Coupling start->A B Buchwald-Hartwig Amination start->B C Sonogashira Coupling start->C D Aryl Derivatives A->D E Amino Derivatives B->E F Alkynyl Derivatives C->F G Anticancer Assays D->G H Antimicrobial Assays D->H E->G E->H F->G F->H I Lead Compound Identification G->I H->I

Caption: Drug discovery workflow using the target compound.

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques. While specific peak lists can vary slightly based on solvent and instrumentation, the general features are consistent.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the five aromatic protons on the quinoline ring system, typically in the range of 7.0-9.0 ppm. A characteristic singlet for the methyl group (–CH₃) will appear in the upfield region, likely around 2.5-2.8 ppm. The coupling patterns of the aromatic protons provide definitive structural information.

  • ¹³C NMR: The carbon NMR will display ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic core.

Full spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are available for reference in several chemical databases.[8][9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from closely related halogenated quinolines necessitates that it be handled as a hazardous substance.[10]

Hazard Assessment (Inferred)

Based on analogous compounds, this compound should be treated as having the following potential hazards:

  • Acute Toxicity, Oral: May be harmful or toxic if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[10]

  • Acute Aquatic Toxicity: May be toxic to aquatic life.

Recommended Handling Protocol

A self-validating system of protocols must be employed:

  • Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

    • Body Protection: A standard laboratory coat must be worn.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage under an inert atmosphere (e.g., Argon or Nitrogen).

Detailed Experimental Protocol: Synthesis

This protocol provides a step-by-step methodology for the synthesis of this compound from 8-methylquinolin-4-ol.

Objective: To synthesize this compound via bromination of 8-methylquinolin-4-ol.

Materials:

  • 8-Methylquinolin-4-ol

  • Phosphorus tribromide (PBr₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice-water mixture

  • Sodium hydroxide (NaOH) solution (2 M)

  • Round-bottomed flask (100 mL) with magnetic stir bar

  • Dropping funnel

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask, add 8-methylquinolin-4-ol (e.g., 500 mg, 3.14 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (20 mL). Stir the mixture at room temperature until the solid is suspended.

  • Reagent Addition: Slowly add phosphorus tribromide (1.2 equiv) dropwise to the stirring mixture at room temperature using a dropping funnel. Note: The addition may be exothermic.

  • Reaction: Stir the reaction mixture continuously for 15 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-water mixture (100 mL) with vigorous stirring. This will quench any unreacted PBr₃.

  • Neutralization & Precipitation: Adjust the pH of the solution to approximately 10 by the slow addition of a 2 M NaOH solution. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the solid cake with cold water to remove any inorganic salts. Dry the product under vacuum to yield this compound as a light yellow solid.

References

An In-depth Technical Guide to 4-Bromo-8-methylquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with 4-Bromo-8-methylquinoline. This document provides a detailed exploration of its fundamental physical and chemical properties, established synthetic methodologies, and known reactivity. Furthermore, it includes detailed experimental protocols for its characterization and essential safety and handling procedures. The insights within are curated to facilitate its effective utilization as a versatile building block in medicinal chemistry and materials science.

Introduction: The Strategic Value of this compound

This compound is a halogenated derivative of quinoline, a heterocyclic scaffold of paramount importance in the landscape of drug discovery. The quinoline core is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic placement of a bromine atom at the 4-position and a methyl group at the 8-position imparts a unique combination of steric and electronic properties to the molecule.

The bromine substituent is not merely a placeholder; it serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse functionalities, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. Moreover, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its role in modulating ligand-protein interactions. The 8-methyl group, on the other hand, can influence the molecule's conformation and metabolic stability, providing an additional layer of control in the design of drug candidates.

Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in a research and development setting. These properties govern its behavior in both chemical and biological systems.

Core Properties
PropertyValue
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
CAS Number 36075-68-0
Appearance Off-white to light yellow solid[1]
Canonical SMILES CC1=C2C(=CC=C1)C(=CC=N2)Br
InChI Key IDGLXERCZWXTCV-UHFFFAOYSA-N[1]
Experimental and Predicted Properties
PropertyValue
Melting Point Data not available for this specific isomer. The related isomer, 2-chloro-3-ethynyl-8-methyl quinoline, has a reported melting point of 109-110 °C[2].
Boiling Point (Predicted) 313 °C at 760 mmHg[3]
Flash Point (Predicted) 143.1 °C[3]
LogP (Predicted) 3.30572[4]
Solubility Soluble in organic solvents such as chloroform and methanol. Insoluble in water.
Storage Temperature 2-8°C under an inert atmosphere (Nitrogen or Argon)[1]

Synthesis and Reactivity

The synthesis of this compound is well-documented, with a common and efficient route proceeding from 8-methyl-4-hydroxyquinoline.

Synthetic Protocol: From 8-Methyl-4-hydroxyquinoline

This protocol outlines a general and high-yielding procedure for the synthesis of this compound.

Experimental Protocol:

  • To a 100 mL round-bottomed flask, add 8-methyl-4-hydroxyquinoline (500 mg, 3.14 mmol, 1.00 equiv) and N,N-dimethylformamide (20 mL).[1]

  • Slowly add phosphorus tribromide (851 mg, 3.14 mmol, 1.20 equiv) dropwise to the stirred solution at room temperature.[1]

  • Continue stirring the reaction mixture for 15 hours at room temperature.[1]

  • Upon completion, quench the reaction by pouring the mixture into an ice-water mixture (100 mL).[1]

  • Adjust the pH of the solution to 10 using a 2 mol/L NaOH solution to precipitate the product.[1]

  • Collect the precipitated solid by filtration. This procedure typically yields around 660 mg (95%) of this compound as a light yellow solid.[1]

Causality Behind Experimental Choices:

  • Phosphorus tribromide (PBr₃): This reagent is a classic and effective choice for the conversion of a hydroxyl group on a heterocyclic ring to a bromide.

  • N,N-dimethylformamide (DMF): DMF serves as a polar aprotic solvent that is suitable for this type of reaction, facilitating the dissolution of the starting material and the progression of the reaction.

  • Aqueous workup with pH adjustment: This step is crucial for neutralizing any remaining acidic reagents and precipitating the final product, which is typically insoluble in aqueous base.

Reactivity and Synthetic Utility

The bromine atom at the 4-position is the focal point of this compound's reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

G cluster_0 Mass Spectrometry Workflow Sample This compound in solution Ionization Electrospray Ionization (ESI+) Sample->Ionization Analysis Mass Analyzer Ionization->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum ([M+H]⁺ at m/z 222 & 224) Detection->Spectrum

References

An In-depth Technical Guide to 4-Bromo-8-methylquinoline: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-8-methylquinoline is a halogenated quinoline derivative that serves as a versatile and pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features—a reactive bromine atom at the 4-position and a methyl group at the 8-position on the quinoline scaffold—make it an attractive starting material for the synthesis of a diverse array of complex molecules. The quinoline core itself is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1]

The strategic placement of the bromine atom allows for facile functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This enables the introduction of a wide range of aryl, vinyl, and alkynyl moieties, providing a powerful tool for generating molecular diversity and performing structure-activity relationship (SAR) studies. The methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially enhancing target binding affinity and selectivity of its derivatives. This guide provides a comprehensive overview of the molecular structure, synthesis, and reactivity of this compound, with a focus on its practical application in the development of novel therapeutic agents.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrN[2][3]
Molecular Weight 222.08 g/mol [2][3]
CAS Number 36075-68-0[2]
Appearance Off-white to light yellow solid[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[4]
Structural Elucidation

The molecular structure of this compound consists of a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. A bromine atom is substituted at the C4 position of the pyridine ring, and a methyl group is attached to the C8 position of the benzene ring.

Caption: 2D structure of this compound.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): In electrospray ionization mass spectrometry, this compound exhibits a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The expected [M+H]⁺ peaks are observed at m/z 222 and 224, confirming the molecular weight and the presence of a single bromine atom.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations within the quinoline ring system.

Synthesis of this compound

A reliable and high-yielding synthesis of this compound proceeds from the readily available precursor, 8-methylquinolin-4-ol (also known as 4-hydroxy-8-methylquinoline). The overall synthetic workflow involves two main stages: the construction of the quinoline core followed by the conversion of the hydroxyl group to a bromine atom.

Synthesis_Workflow cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Bromination A 2-Methylaniline C 8-Methylquinolin-4-ol (Precursor) A->C Gould-Jacobs Reaction B Diethyl Ethoxymethylenemalonate B->C D 8-Methylquinolin-4-ol E This compound (Final Product) D->E Bromination with PBr₃

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 8-Methylquinolin-4-ol (Precursor)

The Gould-Jacobs reaction is a classic and effective method for synthesizing 4-hydroxyquinolines from anilines. In this case, 2-methylaniline is reacted with diethyl ethoxymethylenemalonate. The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization to construct the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the desired 8-methylquinolin-4-ol.

Part 2: Synthesis of this compound

The conversion of the 4-hydroxy group to a bromine atom is a crucial step. A detailed, self-validating protocol for this transformation is provided below.

Experimental Protocol: Bromination of 8-Methylquinolin-4-ol [4]

  • Reaction Setup: To a 100 mL round-bottomed flask, add 8-methylquinolin-4-ol (500 mg, 3.14 mmol, 1.00 equivalent) and N,N-dimethylformamide (DMF, 20 mL).

    • Causality: DMF is used as a polar aprotic solvent to dissolve the starting material and facilitate the reaction.

  • Reagent Addition: While stirring the solution at room temperature, slowly add phosphorus tribromide (PBr₃) (851 mg, 3.14 mmol, 1.20 equivalents) dropwise.

    • Causality: PBr₃ is an effective brominating agent for converting hydroxyl groups to bromides. The slow, dropwise addition is necessary to control the exothermic nature of the reaction.

  • Reaction Monitoring: Stir the reaction mixture continuously for 15 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Causality: The extended reaction time ensures the complete conversion of the starting material.

  • Work-up and Quenching: Upon completion, carefully quench the reaction by pouring the mixture into an ice-water mixture (100 mL).

    • Causality: This step neutralizes any remaining PBr₃ and precipitates the product.

  • pH Adjustment and Isolation: Adjust the pH of the solution to 10 using a 2 mol/L sodium hydroxide (NaOH) solution. This will cause the product to precipitate as a solid.

    • Causality: Basification ensures that the quinoline nitrogen is deprotonated, making the product less soluble in the aqueous medium and facilitating its precipitation.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry to afford this compound as a light yellow solid.

    • Yield: This protocol typically yields around 660 mg of the product, which corresponds to a 95% yield.[4]

Chemical Reactivity and Synthetic Applications

The bromine atom at the 4-position of this compound is the key to its synthetic utility. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the context of drug discovery.

Coupling_Reactions cluster_0 Palladium-Catalyzed Cross-Coupling A This compound B Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) A->B Pd Catalyst, Base C Heck (Alkenes) A->C Pd Catalyst, Base D Sonogashira (Terminal Alkynes) A->D Pd/Cu Catalyst, Base E Substituted Quinoline Derivatives B->E C->E D->E

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with a wide variety of aryl and heteroaryl boronic acids to generate 4-aryl-8-methylquinoline derivatives.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol, or DMF). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to a temperature ranging from 80°C to 120°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 4-position of the quinoline ring, providing access to another class of valuable intermediates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is particularly useful for synthesizing 4-alkynyl-8-methylquinolines, which can be further functionalized or used as key structural motifs in bioactive molecules.

Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutics, particularly as kinase inhibitors and antimicrobial agents.

Kinase Inhibitors for Cancer Therapy

Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer. For example, the Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and several quinoline derivatives have shown potent inhibitory activity against it.[5][6][7][8] The ability to easily diversify the 4-position of the quinoline ring through cross-coupling reactions makes this compound an ideal starting point for synthesizing libraries of potential kinase inhibitors for screening and optimization. By introducing different aryl or heteroaryl groups, researchers can probe the binding pocket of the target kinase and optimize the compound's potency, selectivity, and pharmacokinetic properties.

Antimicrobial Agents

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new classes of antibiotics. Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new drug candidates.[1][9][10] The structural modifications enabled by the reactivity of this compound allow for the synthesis of novel quinoline-based compounds with the potential to overcome existing resistance mechanisms. By exploring the chemical space around the quinoline core, researchers can develop compounds that target essential bacterial processes, leading to the discovery of new and effective antibacterial agents.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined molecular structure, accessible synthesis, and, most importantly, the reactivity of the bromine atom at the 4-position, provide a powerful platform for the creation of complex and diverse molecular architectures. The demonstrated utility of the quinoline scaffold in developing kinase inhibitors and antimicrobial agents underscores the potential of this compound as a key starting material in modern drug discovery programs. The synthetic protocols and applications outlined in this guide are intended to provide researchers with the foundational knowledge and practical insights needed to effectively utilize this compound in their own research and development endeavors.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-8-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-8-methylquinoline, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility framework based on the compound's physicochemical properties and comparative analysis with structurally similar molecules. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility values in a variety of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, purification, formulation, and quality control.

Introduction: The Role of Solubility in the Application of this compound

This compound is a substituted quinoline derivative with significant potential in organic synthesis. The strategic placement of the bromo- and methyl- groups on the quinoline scaffold makes it a versatile building block. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of a wide range of functional groups. The methyl group at the 8-position can influence the molecule's steric and electronic properties, as well as its solubility and reactivity. These features make this compound a valuable precursor for the synthesis of novel bioactive molecules and functional materials, including potential antimicrobial, anticancer, and antimalarial agents, as well as fluorescent probes and organic semiconductors.[1]

A fundamental understanding of the solubility of this compound in organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics and yields, and is a critical factor in downstream processes such as crystallization, purification, and formulation. This guide aims to provide a detailed technical resource on the solubility profile of this compound, empowering researchers to make informed decisions in their experimental design and process development.

Physicochemical Properties and Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 36075-68-0[2]
Molecular Formula C₁₀H₈BrN[2]
Molecular Weight 222.08 g/mol [2]
Appearance Off-white to light yellow solid[3]
Calculated LogP 3.32[2]
Polar Surface Area 12.89 Ų[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]

The relatively high LogP value of 3.32 indicates that this compound is a lipophilic, or nonpolar, compound.[2] Its polar surface area is small, and it possesses a single hydrogen bond acceptor (the nitrogen atom in the quinoline ring) and no hydrogen bond donors.[2] These characteristics suggest that this compound will exhibit limited solubility in polar protic solvents like water and lower alcohols, and will be more soluble in nonpolar and polar aprotic organic solvents.

The dissolution process can be understood through theoretical frameworks such as Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] A solute is predicted to be soluble in a solvent when their respective Hansen parameters are similar. While the specific HSP values for this compound are not published, we can infer its general behavior. The aromatic quinoline core and the bromine atom will contribute significantly to the dispersion forces, while the nitrogen atom will impart a moderate polar component. The lack of hydrogen bond donors suggests a low δH value.

Another approach to predicting solubility is through Quantitative Structure-Property Relationship (QSPR) models.[2] These models use computational descriptors of a molecule's structure to predict its physical properties, including solubility. While building a specific QSPR model for this compound is beyond the scope of this guide, the principles of QSPR reinforce the importance of the physicochemical properties listed in Table 1 in determining solubility.

Predicted Solubility Profile: A Comparative Analysis

Table 2: Experimental Solubility of 6-bromo-2-methylquinoline at 323.15 K (50°C)[6]

SolventMole Fraction (x 10⁻²)Predicted Qualitative Solubility of this compound
Toluene3.318Very Soluble
Ethyl Acetate2.991Very Soluble
Acetone2.764Very Soluble
Acetonitrile2.528Soluble
N,N-Dimethylformamide (DMF)2.220Soluble
n-Propanol0.914Moderately Soluble
Isopropanol0.812Moderately Soluble
Ethanol0.390Sparingly Soluble
Methanol0.099Sparingly Soluble
Water0.003Insoluble

Disclaimer: The data presented in Table 2 is for the isomer 6-bromo-2-methylquinoline and should be used as a predictive guide only. The actual solubility of this compound may vary.

Based on this comparative data and the physicochemical properties of this compound, we can predict the following solubility behavior:

  • High Solubility: is expected in aromatic solvents like toluene, and in polar aprotic solvents with moderate polarity such as ethyl acetate and acetone.

  • Good to Moderate Solubility: is likely in more polar aprotic solvents like acetonitrile and DMF, and in longer-chain alcohols such as propanol and butanol.

  • Sparingly Soluble to Insoluble: is anticipated in highly polar protic solvents like methanol, ethanol, and water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Best Practices
  • Calibration: Ensure the analytical instrument is properly calibrated with a series of known standards of this compound.

  • Controls: Run a blank solvent sample to ensure no interfering peaks are present.

  • Reproducibility: Perform the solubility determination in triplicate for each solvent to assess the precision of the measurement.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to check for any changes in the solid form (polymorphism) during the equilibration process.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the physicochemical properties of this compound and its predicted solubility.

experimental_workflow start Start: Excess Solute + Solvent equilibration Equilibration (24-72h at constant T) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Aliquot & Filter Supernatant separation->sampling analysis Concentration Analysis (HPLC/UV-Vis) sampling->analysis calculation Calculate Solubility (mg/mL, mol/L) analysis->calculation end End: Quantitative Solubility Data calculation->end solubility_prediction cluster_properties Physicochemical Properties cluster_prediction Predicted Solubility logP High LogP (3.32) high_sol High Solubility (Nonpolar & Polar Aprotic Solvents) logP->high_sol Lipophilic Nature psa Low Polar Surface Area (12.89 Ų) low_sol Low Solubility (Polar Protic Solvents) psa->low_sol Limited Polarity h_bond 1 H-Bond Acceptor 0 H-Bond Donors h_bond->low_sol Poor H-Bonding

References

safety and handling of 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 4-Bromo-8-methylquinoline

Section 1: Introduction and Scientific Context

Overview of this compound

This compound is a halogenated quinoline derivative, a class of heterocyclic compounds recognized for its prevalence in medicinal chemistry and materials science.[1][2] Structurally, it is a quinoline ring substituted with a bromine atom at the 4-position and a methyl group at the 8-position. This specific substitution pattern provides a chemically versatile scaffold for further synthetic modifications.[3] The compound typically appears as an off-white to light yellow solid.[4]

Significance in Research and Drug Development

The quinoline core is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents.[1][2] The significance of this compound lies in its utility as a key intermediate in organic synthesis.[3] The bromine atom at the 4-position serves as a reactive handle, enabling a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira.[3] This allows for the strategic introduction of diverse aryl or alkynyl moieties, facilitating the construction of complex molecular architectures.

This reactivity makes it a valuable building block for creating libraries of novel compounds for screening as potential antimicrobial, anticancer, or antimalarial agents.[1][3] The methyl group at the 8-position can influence the compound's solubility, steric profile, and electronic properties, which can be fine-tuned to optimize biological activity and selectivity.[1][3]

Scope of this Guide

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the safe handling, storage, and use of this compound in a laboratory setting. It outlines the compound's physicochemical properties, assesses its potential hazards based on data from structurally related compounds, and provides detailed protocols for routine handling and emergency procedures.

Section 2: Physicochemical and Identity Data

All personnel handling this compound must be familiar with its fundamental properties. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 36075-68-0[4][5][6][7]
Molecular Formula C₁₀H₈BrN[5][6]
Molecular Weight 222.08 g/mol [4][5][6]
Appearance Off-white to light yellow solid[4]
Purity Typically ≥97%[5]
Storage Temperature Store under inert gas (Nitrogen or Argon) at 2-8°C or at room temperature. Follow supplier-specific recommendations.[4][5]
SMILES CC1=C2C(=CC=C1)C(=CC=N2)Br[5]

Section 3: Hazard Identification and Risk Assessment

Specific, peer-reviewed toxicological data for this compound is not extensively available. Therefore, this assessment is based on a precautionary principle, inferring hazards from structurally analogous bromoquinoline compounds for which Safety Data Sheets (SDS) are available.[8][9][10]

GHS Classification (Inferred)

The following classification should be adopted until specific data becomes available.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8][9][10]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[8][9][10]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[9][10]
Summary of Toxicological Profile
  • Inhalation: Harmful if inhaled. Dust may cause respiratory tract irritation.[9][10]

  • Skin Contact: Harmful in contact with skin. Causes skin irritation.[8][9][10] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[8][9][10] Contact may result in redness, pain, and blurred vision.

  • Ingestion: Harmful if swallowed.[9]

Reactivity Profile and Incompatible Materials
  • Reactivity: The compound is stable under recommended storage conditions. The bromine atom at the 4-position is susceptible to nucleophilic substitution and is reactive in metal-catalyzed cross-coupling reactions.[3][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8][11]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[11][12]

Section 4: Standard Operating Procedures for Safe Handling

A systematic approach is critical to minimize exposure and ensure safety. The following procedures must be implemented.

Engineering Controls
  • All handling of this compound solid, and solutions thereof, must be conducted in a properly functioning chemical fume hood.

  • The work area should be equipped with an eyewash station and a safety shower in close proximity.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant nitrile gloves (minimum 5 mil thickness). Inspect gloves for tears or punctures before use. For extended procedures, consider double-gloving.[9]

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: If dust is generated outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is required.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and waste containers inside the hood.

  • Weighing: Tare the balance with a weigh boat. Carefully transfer the required amount of this compound using a clean spatula, minimizing the generation of dust. Close the primary container immediately after dispensing.

  • Dissolution/Reaction: Add the solid to the reaction vessel inside the fume hood. If making a solution, add the solvent slowly to prevent splashing.

  • Post-Handling: Clean all equipment that came into contact with the chemical. Decontaminate the work surface within the fume hood.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container. Remove lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work.[8]

Caption: A standard laboratory workflow for handling this compound.

Section 5: Storage and Disposal

Storage Requirements
  • Procure the compound from a reputable supplier and adhere to the storage conditions specified on the label.[4][5]

  • As a best practice for reactive intermediates, store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[13]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • The storage area should be secured and accessible only to authorized personnel.

Waste Disposal Procedures
  • All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and excess chemical, must be treated as hazardous waste.[8]

  • Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[12]

Section 6: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[8][9] If the person is not breathing, provide artificial respiration.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a POISON CENTER or doctor immediately.[14]

Spill Response Protocol
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Carefully sweep or scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Caption: A decision tree for responding to a this compound spill.

References

4-Bromo-8-methylquinoline: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline motif stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide delves into the untapped potential of a specific, yet underexplored derivative: 4-Bromo-8-methylquinoline. While direct biological data on this compound is sparse, a comprehensive analysis of its structural components—the quinoline core, the reactive 4-bromo substituent, and the modulating 8-methyl group—reveals a versatile and promising platform for the development of novel therapeutics. This document provides a forward-looking perspective on its potential applications, grounded in established principles of medicinal chemistry, and furnishes detailed synthetic protocols to empower researchers in their quest for next-generation drug candidates.

The Quinoline Scaffold: A Legacy of Therapeutic Success

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural feature of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] From the pioneering antimalarial quinine to modern anticancer agents, the quinoline scaffold has consistently proven its "druggability."[5][6] Its rigid, planar structure provides an excellent framework for π-stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor, contributing to binding affinity.[7]

Quinoline-based drugs have demonstrated efficacy in a wide array of therapeutic areas, including:

  • Oncology: As kinase and topoisomerase inhibitors.[1][2]

  • Infectious Diseases: As antimalarial, antibacterial, and antiviral agents.[3][8]

  • Neurodegenerative Diseases: Exhibiting neuroprotective and antioxidant properties.[9][10]

  • Inflammatory Conditions: Demonstrating anti-inflammatory effects.[4][8]

The versatility of the quinoline scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its pharmacological profile. The strategic placement of various substituents can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.[11]

Deconstructing this compound: A Triumvirate of Functionality

The therapeutic potential of this compound can be inferred by dissecting the individual contributions of its three key structural features.

The Quinoline Core: The Foundation of Bioactivity

As established, the quinoline nucleus provides the fundamental architecture for interaction with a diverse range of biological targets. Its aromatic nature facilitates non-covalent interactions within protein binding pockets, while the heterocyclic nitrogen can engage in crucial hydrogen bonding.

The 4-Bromo Substituent: A Gateway to Chemical Diversity

The bromine atom at the 4-position is the most compelling feature of this scaffold from a medicinal chemistry perspective. It serves as a highly versatile synthetic handle for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions.[8] This capability allows for the rapid generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

The 4-halo substituent makes the 4-position susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are workhorses of modern drug discovery:[12][13]

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids, enabling the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, leading to the synthesis of 4-aminoquinoline derivatives.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, providing access to alkynyl-substituted quinolines.

These reactions are instrumental in exploring the chemical space around the quinoline core to optimize interactions with a specific biological target.

The 8-Methyl Group: A Modulator of Physicochemical Properties

The methyl group at the 8-position, while seemingly simple, can exert a significant influence on the molecule's overall properties. Its primary roles are likely to be:

  • Increased Lipophilicity: The methyl group enhances the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Steric Influence: The 8-methyl group can introduce steric hindrance that may influence the preferred conformation of the molecule and its binding to a target protein. This can be exploited to enhance selectivity for a particular target.

  • Metabolic Stability: The presence of the methyl group may block a potential site of metabolism, thereby increasing the compound's in vivo half-life.

While an additional methyl group at position 8 has been shown to abolish activity in some 4-substituted quinolines like chloroquine, this is highly context-dependent on the target and the overall structure of the molecule.[11] In other contexts, substitution at the 8-position is a key feature of bioactive compounds, such as in 8-hydroxyquinoline derivatives with neuroprotective and cytoprotective activities.[9][14]

Potential Therapeutic Applications: A Forward Look

Based on the structural analysis, this compound is a promising starting point for the development of novel therapeutics in several key areas.

Oncology: Targeting Kinases and Beyond

The quinoline scaffold is a well-established pharmacophore in oncology, with numerous kinase inhibitors featuring this core structure.[15] The 4-position is particularly important for interaction with the hinge region of many kinases. The ability to introduce diverse substituents at this position via the bromo handle makes this compound an ideal platform for designing novel kinase inhibitors.

A proposed workflow for developing kinase inhibitors from this scaffold is as follows:

G A This compound (Core Scaffold) B Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->B Derivatization C Diverse Library of 4-Substituted Derivatives B->C Synthesis D Kinase Panel Screening C->D Biological Evaluation E Identification of Initial Hits D->E Data Analysis F Structure-Activity Relationship (SAR) and Lead Optimization E->F Medicinal Chemistry G Preclinical Candidate F->G Drug Development

Caption: Workflow for Kinase Inhibitor Discovery.

Potential kinase targets for derivatives of this compound include those implicated in various cancers, such as EGFR, VEGFR, and Abl kinase.[16][17]

Neurodegenerative Diseases: A Neuroprotective Scaffold

Several quinoline derivatives, particularly 8-hydroxyquinolines, have demonstrated significant neuroprotective effects through mechanisms such as antioxidant activity and metal chelation.[14][18] The 8-methyl group in this compound may contribute to the lipophilicity required to cross the blood-brain barrier, a critical prerequisite for CNS-acting drugs. The 4-position could be functionalized to introduce moieties known to possess antioxidant or anti-inflammatory properties, leading to multi-target ligands for diseases like Alzheimer's and Parkinson's.[19]

A proposed mechanism for neuroprotection could involve the modulation of oxidative stress pathways:

G cluster_0 Neuronal Cell ROS Reactive Oxygen Species (ROS) OxStress Oxidative Stress ROS->OxStress Nrf2 Nrf2 OxStress->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Leads to Derivative 4-Substituted-8-methylquinoline Derivative Derivative->ROS Scavenges Derivative->Nrf2 Potentially Activates

Caption: Proposed Neuroprotective Mechanism of Action.

Infectious Diseases: A Modern Take on a Classic Pharmacophore

The 4-aminoquinoline scaffold is the basis for the iconic antimalarial drug chloroquine.[20] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarials. This compound provides a template to synthesize novel 4-aminoquinoline derivatives via the Buchwald-Hartwig amination. By varying the amine side chain, it is possible to design compounds that can overcome existing resistance mechanisms. Structure-activity relationship studies have shown that modifications at the 7-position of the quinoline ring can significantly impact antimalarial activity, suggesting that further exploration of substitutions on the core scaffold is a valid strategy.[3][10]

Synthetic Strategies and Methodologies

The successful exploration of this compound's potential hinges on robust and efficient synthetic protocols.

Synthesis of the Core Scaffold: this compound

The most direct route to this compound is from the corresponding 4-hydroxyquinoline precursor.

Step 1: Synthesis of 4-Hydroxy-8-methylquinoline

This can be achieved via a Gould-Jacobs reaction or by dehydrogenation of 4-keto-1,2,3,4-tetrahydro-8-methylquinoline. A common laboratory-scale synthesis involves the cyclization of an appropriate aniline derivative.[2][7]

Step 2: Bromination of 4-Hydroxy-8-methylquinoline

The conversion of the 4-hydroxyl group to a bromine atom is a key transformation.

Experimental Protocol: Synthesis of this compound from 4-Hydroxy-8-methylquinoline [4]

  • To a stirred solution of 4-hydroxy-8-methylquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃) (1.0-1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice water.

  • Basify the aqueous mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The following are representative protocols for the derivatization of the this compound scaffold.

Protocol 1: Suzuki-Miyaura Coupling [13][21]

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 4-aryl-8-methylquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination [12][22]

  • To an oven-dried reaction tube under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) (2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq).

  • Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an appropriate solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 4-amino-8-methylquinoline derivative.

Protocol 3: Sonogashira Coupling [23][24]

  • To a reaction flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%), a copper(I) co-catalyst (e.g., CuI) (2-10 mol%), and the terminal alkyne (1.1-1.5 eq).

  • Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Conclusion and Future Perspectives

This compound represents a largely untapped yet highly promising scaffold for the development of novel therapeutic agents. Its inherent structural features, combining the privileged quinoline core with a versatile synthetic handle at the 4-position and a modulating methyl group at the 8-position, provide a robust platform for generating diverse chemical libraries. The potential applications span across critical areas of unmet medical need, including oncology, neurodegenerative diseases, and infectious diseases.

The synthetic protocols detailed in this guide offer a clear path for researchers to begin exploring the vast chemical space accessible from this scaffold. Future research should focus on the systematic synthesis and biological evaluation of 4-substituted-8-methylquinoline derivatives to elucidate definitive structure-activity relationships and identify lead compounds for further preclinical development. The strategic application of modern drug design principles and high-throughput screening will undoubtedly accelerate the journey of this promising scaffold from a chemical curiosity to a potential life-saving therapeutic.

References

The Quinoline Nucleus: A Journey Through a Century of Synthesis and Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in nature, particularly in antimalarial alkaloids like quinine, spurred over 150 years of intense research into methods for its construction. This guide provides a deep, technical dive into the discovery and evolution of the most pivotal quinoline synthesis methods. We will move beyond a simple recitation of named reactions, instead focusing on the underlying mechanistic principles, the rationale behind experimental design, and the innovative adaptations that have kept these century-old reactions relevant in modern drug development.

The Dawn of Quinoline Synthesis: From Coal Tar to Rational Design

The story of quinoline begins not in a flask, but in the fractional distillation of coal tar in 1834 by Friedlieb Ferdinand Runge. However, it was the structural elucidation of quinine and the burgeoning synthetic dye industry that truly ignited the quest for rational quinoline syntheses. The initial methods were often harsh and low-yielding, but they laid the critical groundwork for the sophisticated techniques employed today.

The Classical Pillars of Quinoline Synthesis

The late 19th and early 20th centuries witnessed the development of several foundational methods that remain the bedrock of quinoline chemistry. Understanding their mechanisms, advantages, and limitations is crucial for any scientist working in this field.

The Skraup Synthesis (1880): A Brute-Force, Yet Effective, Cyclization

Discovered by Zdenko Hans Skraup, this method is arguably the most direct, albeit often severe, approach to quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.

Mechanism and Experimental Rationale:

The Skraup synthesis is a cascade of reactions initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Acrolein Formation: The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol to acrolein. This is a highly exothermic and often difficult-to-control step.

  • Michael Addition: The aniline derivative performs a conjugate (Michael) addition to the acrolein. The acidic medium protonates the carbonyl, activating the double bond for nucleophilic attack.

  • Cyclization and Dehydration: The resulting aldehyde undergoes electrophilic cyclization onto the activated aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. The nitrobenzene corresponding to the starting aniline often serves as the oxidant, being reduced to aniline in the process.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline Aniline Acrolein Acrolein (in situ) Aniline->Acrolein 1,4-Addition Glycerol Glycerol H2SO4 H2SO4 Glycerol->H2SO4 -2H2O H2SO4->Acrolein Oxidant Oxidant (e.g., Nitrobenzene) Product Quinoline Product Oxidant->Product Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H2O Dihydroquinoline->Oxidant Oxidation

Figure 1: Conceptual workflow of the Skraup Synthesis.

Trustworthiness and Field Insights:

The primary drawback of the Skraup synthesis is its often violent and exothermic nature, particularly the initial dehydration of glycerol. This lack of control can lead to low yields and the formation of significant tarry byproducts.

  • Expert Tip: To moderate the reaction, boric acid can be added to form a glycerol-borate ester, which dehydrates more gently. Ferrous sulfate (FeSO₄) is also commonly added to smoothest the reaction.

  • Substrate Scope: The reaction is generally limited to electron-rich anilines. Strongly electron-withdrawing groups on the aniline ring can shut down the crucial electrophilic cyclization step.

The Doebner-von Miller Reaction (1881): A More Versatile α,β-Unsaturated Approach

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of a wider variety of substituted quinolines. It utilizes α,β-unsaturated aldehydes or ketones, which can be pre-formed or generated in situ from the acid-catalyzed condensation of two carbonyl compounds.

Mechanism and Experimental Rationale:

The core mechanism mirrors the Skraup synthesis but offers greater control over the substitution pattern of the final quinoline product.

  • Carbonyl Condensation (Optional): An acid catalyst (e.g., HCl, ZnCl₂) promotes the aldol condensation of two equivalents of an aldehyde or ketone (e.g., two molecules of acetaldehyde condense to crotonaldehyde).

  • Michael Addition: An aniline reacts with the α,β-unsaturated carbonyl compound.

  • Cyclization & Dehydration: The intermediate undergoes acid-catalyzed cyclization and dehydration.

  • Oxidation: An external oxidant or another molecule of the Schiff base intermediate facilitates the final aromatization.

Table 1: Comparison of Skraup and Doebner-von Miller Syntheses

FeatureSkraup SynthesisDoebner-von Miller Reaction
Carbonyl Source Glycerol (forms acrolein in situ)Pre-formed or in situ α,β-unsaturated aldehydes/ketones
Versatility Limited substitution patternsHighly versatile, allows for diverse substituents
Reaction Conditions Often harsh, strongly acidic, exothermicGenerally milder, Lewis or Brønsted acid catalysts
Control Difficult to controlMore controllable, stepwise introduction of reagents possible
The Combes Synthesis (1888): Aniline and β-Diketones

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. This method is particularly useful for synthesizing 2,4-disubstituted quinolines.

Mechanism and Experimental Rationale:

  • Enamine Formation: The aniline first reacts with one of the carbonyl groups of the β-diketone to form a β-amino-α,β-unsaturated ketone (an enaminone).

  • Cyclization and Dehydration: Under strong acid catalysis (e.g., concentrated H₂SO₄), the enaminone undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by a dehydration step to yield the final quinoline product. The protonation of the remaining carbonyl group is the key step that activates the molecule for cyclization.

Combes_Synthesis cluster_reactants Reactants cluster_process Reaction Sequence Aniline Aniline BetaDiketone β-Diketone Aniline->BetaDiketone Condensation (-H2O) Enaminone Enaminone Intermediate BetaDiketone->Enaminone Cyclization Acid-Catalyzed Cyclization Enaminone->Cyclization H+ catalyst Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 2,4-Disubstituted Quinoline Dehydration->Product

Figure 2: Key stages of the Combes quinoline synthesis.

Authoritative Insight: The regioselectivity of the initial condensation can be an issue with unsymmetrical β-diketones. The more electrophilic carbonyl group will preferentially react with the aniline. Furthermore, the harsh acidic conditions required for the cyclization step limit the reaction's compatibility with sensitive functional groups.

The Conrad-Limpach-Knorr Syntheses (1886-1887): Building the Pyridinone Ring

These related syntheses are cornerstones for the production of quinolones, which are critical pharmacophores. They involve the reaction of anilines with β-ketoesters. The reaction outcome is dictated by the temperature, a classic example of kinetic versus thermodynamic control.

  • Conrad-Limpach Synthesis (Lower Temp.): At lower temperatures (e.g., room temperature to 100 °C), the aniline attacks the more reactive ketone carbonyl of the β-ketoester. Subsequent thermal cyclization (at ~250 °C) via elimination of ethanol yields a 4-quinolone. This is the thermodynamically controlled pathway.

  • Knorr Synthesis (Higher Temp.): At higher initial temperatures, the reaction favors the formation of an anilide by attack at the ester carbonyl. Acid-catalyzed cyclization then furnishes a 2-quinolone. This is the kinetically controlled pathway.

Table 2: Protocol Summary for Conrad-Limpach Synthesis of 4-Quinolones

StepProcedureRationale / Causality
1. Condensation Mix aniline and ethyl acetoacetate (a β-ketoester) with a catalytic amount of acid (e.g., acetic acid). Stir at room temperature for 2-4 hours.The more nucleophilic aniline attacks the more electrophilic ketone carbonyl. This is the kinetically favored initial addition at low temperatures.
2. Isolation Remove volatiles under reduced pressure. The crude enaminone ester can often be used directly.Isolate the intermediate prior to the high-temperature cyclization to ensure the correct reaction pathway.
3. Cyclization Add the crude enaminone ester to a high-boiling point solvent (e.g., Dowtherm A) pre-heated to 250 °C. Maintain for 15-30 minutes.The high thermal energy overcomes the activation barrier for the intramolecular cyclization onto the aromatic ring, with concomitant elimination of ethanol to form the stable 4-quinolone.
4. Workup Cool the reaction mixture and dilute with a solvent like hexane to precipitate the product. Filter and purify by recrystallization.Standard purification protocol to isolate the solid quinolone product from the high-boiling solvent.
The Friedländer Synthesis (1882): A Convergent Condensation

The Friedländer synthesis is a highly convergent and atom-economical method that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., acetaldehyde, acetone).

Mechanism and Experimental Rationale:

The reaction is typically catalyzed by a base (e.g., NaOH, piperidine) or an acid.

  • Aldol Condensation: The base deprotonates the α-methylene compound, which then attacks the carbonyl of the 2-aminoaryl aldehyde/ketone.

  • Cyclization/Dehydration: The resulting aldol adduct undergoes intramolecular condensation between the newly formed hydroxyl group and the aniline's amino group, eliminating two molecules of water to form the quinoline ring directly.

Field Insights and Modern Adaptations:

The primary limitation of the classical Friedländer synthesis is the often-required harsh conditions and the potential for self-condensation of the methylene partner. Modern advancements have focused on developing milder, more efficient catalytic systems.

  • Catalytic Systems: Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃) and solid-supported acid catalysts have been employed to promote the reaction under milder conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by efficiently promoting the necessary condensation and dehydration steps.

The Modern Era: Catalysis and Green Chemistry in Quinoline Synthesis

While the classical named reactions remain valuable, the demands of modern drug discovery for efficiency, sustainability, and molecular diversity have driven significant innovation.

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki, Heck, and Sonogashira couplings are now used to construct quinoline precursors, which can then be cyclized under milder conditions.

  • C-H Activation: Direct functionalization of C-H bonds on pre-formed quinoline rings or during the cyclization process represents a major leap in synthetic efficiency, avoiding the need for pre-functionalized starting materials.

  • Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), which is particularly beneficial for managing the exothermic nature of reactions like the Skraup synthesis, leading to improved safety and yields.

Conclusion

The synthesis of the quinoline nucleus is a testament to the evolution of organic chemistry. From the brute-force, yet foundational, methods of the 19th century to the elegant, catalyzed, and sustainable approaches of the 21st, the goal has remained the same: to efficiently construct this privileged scaffold for the advancement of science and medicine. For the modern researcher, a deep understanding of the classical mechanisms, coupled with an awareness of contemporary catalytic methods, provides a powerful toolkit for the design and synthesis of novel quinoline-based molecules that will drive future discoveries.

Methodological & Application

synthesis of 4-Bromo-8-methylquinoline from 4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-8-methylquinoline from 4-hydroxy-8-methylquinoline

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed and field-proven protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide outlines the conversion of 4-hydroxy-8-methylquinoline using a phosphorus-based brominating agent. The document delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, details critical safety precautions, and provides methods for product isolation and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Significance

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities including antimalarial, anticancer, and antimicrobial properties.[1][2] The targeted functionalization of the quinoline ring is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties. This compound serves as a versatile intermediate, where the bromine atom at the 4-position can be readily displaced or used as a handle in cross-coupling reactions to introduce further molecular complexity.

This document provides an authoritative guide for the efficient synthesis of this compound from the readily available precursor, 4-hydroxy-8-methylquinoline. The described protocol is robust, high-yielding, and has been developed with a focus on procedural safety and reproducibility.

Reaction Principle and Mechanism

The conversion of a hydroxyl group on a heteroaromatic ring, such as in 4-hydroxy-8-methylquinoline, to a halogen is a classical transformation. The hydroxyl group is a poor leaving group; therefore, it must first be activated. Phosphorus halides are excellent reagents for this purpose. In this protocol, a brominating agent such as Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃) serves as the bromine source and the activator.

The reaction proceeds via two key stages:

  • Activation of the Hydroxyl Group : The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of the brominating agent. This converts the hydroxyl moiety into a bulky and highly effective leaving group (a phosphate or phosphite ester derivative).

  • Nucleophilic Substitution : The bromide ion (Br⁻), generated from the brominating agent, then acts as a nucleophile. It attacks the C4 position of the quinoline ring, displacing the activated oxygen-based leaving group and forming the C-Br bond. The loss of the stable phosphate/phosphite species drives the reaction to completion.

Reaction_Mechanism Start 4-Hydroxy-8-methylquinoline + PBr₃ Intermediate Activated Intermediate (Quinoline-O-PBr₂) Start->Intermediate 1. Activation of -OH Product This compound Intermediate->Product 2. Nucleophilic Attack by Br⁻ Br_ion Br⁻ (Nucleophile) Br_ion->Intermediate PBr3 PBr₃

Caption: Generalized reaction mechanism for the bromination.

Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
4-Hydroxy-8-methylquinoline≥98%Sigma-Aldrich, AcrosStarting material
Phosphorus tribromide (PBr₃)≥99%Sigma-Aldrich, Alfa AesarHighly corrosive and water-reactive
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major chemical suppliersUse a dry solvent for best results
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Major chemical suppliersFor preparing a 2 M aqueous solution
Deionized WaterType II or higher-For quenching and workup
Ice--For controlled reaction quenching
Equipment
Round-bottomed flask (100 mL)--Must be dry
Magnetic stirrer and stir bar--
Dropping funnel--For slow addition of the brominating agent
Buchner funnel and filter flask--For product isolation
pH paper or pH meter--To monitor the neutralization step

Safety Precautions: A Critical Overview

Working with phosphorus halides demands strict adherence to safety protocols. Phosphorus tribromide (PBr₃) and phosphorus oxybromide (POBr₃) are highly corrosive substances that can cause severe chemical burns upon contact with skin and eyes.[3][4]

  • Violent Reaction with Water : These reagents react violently with water, releasing heat and corrosive hydrogen bromide (HBr) gas.[5] All glassware must be thoroughly dried before use, and the reaction should be protected from atmospheric moisture.

  • Inhalation Hazard : The vapors are corrosive to the respiratory tract.[5] This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE) : Non-negotiable PPE includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles with side shields and a full-face shield.

    • A chemical-resistant apron or lab coat.[5]

  • Emergency Preparedness : An eyewash station and safety shower must be immediately accessible. In case of skin contact, rinse the affected area with copious amounts of water for at least 15-20 minutes and seek immediate medical attention.[3][4]

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for a high yield of 95%.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 1. Add 4-hydroxy-8-methylquinoline (1.0 equiv) to a dry 100 mL RBF. prep2 2. Add anhydrous DMF (approx. 40 mL/g) and stir to dissolve. prep1->prep2 react1 3. Slowly add PBr₃ (1.2 equiv) dropwise at room temperature. prep2->react1 react2 4. Stir the mixture vigorously for 15 hours at room temp. react1->react2 react3 5. Monitor reaction completion by TLC (optional). react2->react3 workup1 6. Prepare a beaker with an ice-water mixture (200 mL/g). react3->workup1 workup2 7. CAREFULLY pour the reaction mixture into the ice-water. workup1->workup2 workup3 8. Adjust pH to ~10 with 2 M NaOH solution. A solid will precipitate. workup2->workup3 workup4 9. Collect the solid by vacuum filtration. workup3->workup4 workup5 10. Wash the solid with cold water and dry to a constant weight. workup4->workup5

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reactant Setup : To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-hydroxy-8-methylquinoline (e.g., 500 mg, 3.14 mmol, 1.0 equiv).

  • Dissolution : Add anhydrous N,N-dimethylformamide (20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition : Slowly add phosphorus tribromide (PBr₃) (851 mg or 0.31 mL, 3.14 mmol, 1.2 equiv) to the solution dropwise using a syringe or dropping funnel over 5-10 minutes. A slight exotherm may be observed. Maintain the temperature near room temperature, using a water bath if necessary.

  • Reaction : Stir the resulting mixture continuously for 15 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Quenching : In a separate beaker, prepare an ice-water slurry (approx. 100 mL). With vigorous stirring, carefully and slowly pour the reaction mixture into the ice-water. This step is exothermic and will generate HBr gas; perform it deep within the fume hood.

  • Precipitation : While monitoring with a pH meter or pH paper, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) to the quenched mixture until the pH is adjusted to approximately 10. A solid will precipitate out of the solution.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification : Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Allow the solid to air-dry or dry it in a vacuum oven at low heat to obtain the final product.

Results and Characterization

Following the described protocol, this compound is obtained as a light yellow solid.

ParameterExpected Value
Yield 95%[6]
Appearance Off-white to light yellow solid[6]
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Mass Spectra (ESI) [M+H]⁺: 222 and 224 (characteristic 1:1 isotopic pattern for Bromine)[6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[6]

Discussion and Field-Proven Insights

  • Causality of Reagent Choice : The use of PBr₃ is highly effective for this transformation. The phosphorus center is highly electrophilic, and the P-Br bonds are readily cleaved. This reagent provides both the activation pathway for the hydroxyl group and the nucleophilic bromide ion in one package.

  • Solvent Selection : Anhydrous DMF is an ideal solvent. Its polar, aprotic nature effectively dissolves the quinoline starting material and stabilizes the charged intermediates formed during the reaction. Its high boiling point is not required here, as the reaction proceeds efficiently at room temperature.

  • Importance of pH Adjustment : The final product, this compound, contains a basic nitrogen atom in the quinoline ring. In the acidic conditions present after quenching (due to HBr formation), the product will exist as a protonated, water-soluble salt. Basification with NaOH deprotonates the quinoline nitrogen, rendering the molecule neutral and significantly reducing its solubility in water, which is essential for maximizing the precipitated yield.

  • Troubleshooting - Low Yield : If a low yield is obtained, potential causes include:

    • Incomplete Reaction : The reaction may require longer stirring or gentle heating (e.g., to 40-50°C) if the starting material is not fully consumed after 15 hours. Always confirm with TLC.

    • Moisture Contamination : The presence of water will consume the PBr₃, reducing its availability for the primary reaction. Ensure all glassware and solvents are scrupulously dry.

    • Insufficient Basification : If the pH is not raised sufficiently, a portion of the product will remain dissolved in the aqueous solution, leading to a lower isolated yield.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 4-bromo-8-methylquinoline. This key intermediate serves as a versatile scaffold for the synthesis of a diverse array of functionalized quinoline derivatives, which are of significant interest in medicinal chemistry and materials science. This guide delves into the mechanistic underpinnings and provides detailed, field-proven protocols for several pivotal cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to ensure reproducibility and facilitate adaptation for novel research applications.

Introduction: The Significance of the Quinoline Scaffold and Cross-Coupling Strategies

The quinoline moiety is a privileged heterocyclic scaffold found in a wide range of natural products and synthetic compounds with significant biological activities. Its derivatives have demonstrated applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The functionalization of the quinoline ring is, therefore, a critical endeavor in the pursuit of new therapeutic agents and advanced materials.[1]

This compound is a particularly useful building block, with the bromine atom at the 4-position providing a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The general catalytic cycle for these transformations involves three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, followed by either transmetalation (in the case of Suzuki, and Sonogashira reactions) or migratory insertion (for Heck reactions), and concluding with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2][3]

This guide will explore the practical application of these reactions to this compound, providing detailed protocols and insights into optimizing reaction conditions.

Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[4][5] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[4][6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of this compound to a Pd(0) species.[5] A crucial subsequent step is the activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[4][5] This boronate then undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex this compound Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex ArB(OH)2, Base Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 4-Aryl-8-methylquinoline 4-Aryl-8-methylquinoline Product Complex->4-Aryl-8-methylquinoline

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-Phenyl-8-methylquinoline

Materials:

  • This compound (1.0 mmol, 222 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-8-methylquinoline.

Data Summary
EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O90~90
24-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O85~88
33-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃Dioxane/H₂O100~85

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Heck Reaction: Vinylation of this compound

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] It is a powerful method for the synthesis of substituted alkenes.[8]

Mechanistic Insights

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[8] The reaction initiates with the oxidative addition of this compound to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene, forming a new carbon-carbon bond. A subsequent β-hydride elimination step generates the substituted alkene product and a palladium-hydride species. The final step involves the reductive elimination of HBr by a base, which regenerates the active Pd(0) catalyst.[9]

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants This compound Alkene Pd Catalyst Base Heating Heat to 80-120 °C Reactants->Heating Stirring Stir for 12-24 h Heating->Stirring Extraction Aqueous Work-up & Extraction Stirring->Extraction Purification Column Chromatography Extraction->Purification Final_Product Substituted Alkene Product Purification->Final_Product

Caption: Experimental workflow for the Heck reaction.

Experimental Protocol: Synthesis of 4-(Vinyl)-8-methylquinoline

Materials:

  • This compound (1.0 mmol, 222 mg)

  • n-Butyl acrylate (1.5 mmol, 192 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 18.3 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add DMF, Et₃N, and n-butyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain the desired product.

Sonogashira Coupling: Synthesis of Alkynylquinolines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10][11]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles.[11] The palladium cycle is similar to that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive than the terminal alkyne itself. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination from the resulting diorganopalladium(II) complex yields the alkynyl-substituted quinoline and regenerates the Pd(0) catalyst.[11] A copper-free Sonogashira coupling has also been developed to avoid the use of the often toxic copper co-catalyst.[12]

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-8-methylquinoline

Materials:

  • This compound (1.0 mmol, 222 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 279 µL)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk flask containing this compound, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with argon.

  • Add THF and Et₃N, followed by the dropwise addition of phenylacetylene.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to give the pure product.

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[13] This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl amines.[13][14]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex.[13] The resulting Pd(II) complex then reacts with the amine in the presence of a base. Deprotonation of the coordinated amine forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[13][15] The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction.[15]

Experimental Protocol: Synthesis of N-Phenyl-8-methylquinolin-4-amine

Materials:

  • This compound (1.0 mmol, 222 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOᵗBu.

  • Add this compound and toluene.

  • Finally, add aniline via syringe.

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the desired N-aryl amine.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful platform for the functionalization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as detailed in these application notes, enable the synthesis of a wide range of substituted quinoline derivatives. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are paramount to achieving high yields and purity. These protocols serve as a valuable resource for researchers in their efforts to develop novel compounds with potential applications in drug discovery and materials science.

References

The Strategic deployment of 4-Bromo-8-methylquinoline as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This guide focuses on the utility of a key intermediate, 4-Bromo-8-methylquinoline, as a strategic building block for the synthesis of diverse compound libraries aimed at identifying novel drug candidates. The bromine atom at the C4-position serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This document provides in-depth technical guidance and field-proven protocols for leveraging this intermediate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, thereby enabling the exploration of vast chemical space in the quest for new therapeutics.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in drug discovery.[2] Its rigid, planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make it an ideal framework for interacting with various biological targets. The substitution pattern on the quinoline core dictates its pharmacological profile, allowing for the fine-tuning of its properties to achieve desired therapeutic effects.[3] For instance, 4-aminoquinolines are a well-established class of antimalarial drugs, while other derivatives have shown potent activity as kinase inhibitors in oncology.[4][5][6][7][8][9]

This compound emerges as a particularly valuable intermediate due to the reactivity of the C4-bromo substituent. This position is electronically activated for nucleophilic substitution and, more importantly, is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of aryl, heteroaryl, amino, and alkynyl moieties, each capable of probing different regions of a target's binding site. The 8-methyl group can also influence the molecule's solubility, metabolic stability, and steric interactions with the target protein.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up.

PropertyValueSource
CAS Number 36075-68-0--INVALID-LINK--
Molecular Formula C₁₀H₈BrN--INVALID-LINK--
Molecular Weight 222.08 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solid--INVALID-LINK--
Storage Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C.--INVALID-LINK--

Synthetic Workflow Overview

The strategic utilization of this compound in a drug discovery campaign typically follows a path of diversification through parallel synthesis, followed by biological screening and lead optimization. The following diagram illustrates this general workflow.

G cluster_start Starting Material cluster_reactions Core Reactions cluster_products Compound Libraries cluster_downstream Drug Discovery Cascade start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic acid/ester buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Primary/Secondary amine sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira Terminal alkyne aryl 4-Aryl-8-methylquinolines suzuki->aryl amino 4-Amino-8-methylquinolines buchwald->amino alkynyl 4-Alkynyl-8-methylquinolines sonogashira->alkynyl screening Biological Screening (e.g., Kinase Assays) aryl->screening amino->screening alkynyl->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for the use of this compound in drug discovery.

Experimental Protocols

The following protocols are provided as a guide and are based on established methodologies for palladium-catalyzed cross-coupling reactions with bromo-substituted heterocycles.[10][11][12] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-8-methylquinolines

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[13][14][15] This reaction is particularly useful for synthesizing biaryl and aryl-heteroaryl compounds, which are common motifs in kinase inhibitors and other targeted therapies.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ can be reduced in situ. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos or XPhos can improve catalytic activity, especially for challenging substrates.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[14] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Suzuki_Workflow reagents 1. This compound 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) setup Combine reagents in a Schlenk flask. Evacuate and backfill with Argon (3x). reagents->setup solvent Add degassed solvent (e.g., Dioxane/H₂O). setup->solvent reaction Heat with stirring (e.g., 90-100 °C, 12-24 h). solvent->reaction workup Cool, dilute with EtOAc, wash with H₂O and brine. reaction->workup purification Dry (Na₂SO₄), concentrate, and purify by column chromatography. workup->purification product 4-Aryl-8-methylquinoline purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-methylquinoline.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-8-methylquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[16][17] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[16] The resulting 4-aminoquinoline derivatives are of significant interest for their potential as antimalarial and anticancer agents.[4][5][6][7][8][9]

Rationale for Experimental Choices:

  • Catalyst System: This reaction requires a palladium catalyst and a specialized ligand. Pre-catalysts like G3 or G4 palladacycles are often used for their air stability and high reactivity. The choice of ligand is critical, with bulky biaryl phosphine ligands (e.g., Xantphos, RuPhos) being highly effective.[18][19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Buchwald_Workflow reagents 1. This compound 2. Amine 3. Pd Pre-catalyst (e.g., XPhos Pd G3) 4. Ligand (e.g., XPhos) 5. Base (e.g., NaOtBu) setup Combine reagents in a glovebox or under inert atmosphere. reagents->setup solvent Add anhydrous, degassed solvent (e.g., Toluene). setup->solvent reaction Heat with stirring (e.g., 100-110 °C, 12-24 h). solvent->reaction workup Cool, quench with water, extract with an organic solvent. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification product 4-Amino-8-methylquinoline purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol:

  • In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), the corresponding ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried vial.

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by flash column chromatography to yield the desired 4-amino-8-methylquinoline derivative.

Sonogashira Coupling: Synthesis of 4-Alkynyl-8-methylquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction is invaluable for introducing a linear, rigid alkynyl linker into a molecule, which can be used to probe deep into a binding pocket or as a precursor for further transformations. 4-Alkynyl-quinolines have shown promise as potent PI3K/mTOR dual inhibitors for cancer therapy.[22]

Rationale for Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[11][20][23]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent. It scavenges the HX byproduct formed during the reaction.

  • Solvent: While an amine base can serve as the solvent, other solvents like THF or DMF can also be used, particularly for less soluble substrates.

Sonogashira_Workflow reagents 1. This compound 2. Terminal Alkyne 3. Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) 4. Cu(I) Co-catalyst (e.g., CuI) 5. Amine Base (e.g., TEA) setup Combine reagents under inert atmosphere. reagents->setup solvent Add degassed solvent (e.g., THF or TEA). setup->solvent reaction Stir at room temperature to moderate heat (25-60 °C). solvent->reaction workup Filter off amine salts, dilute with solvent, wash with NH₄Cl and brine. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification product 4-Alkynyl-8-methylquinoline purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Detailed Protocol:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add a degassed solvent such as THF, followed by an amine base like triethylamine (2.5 equiv.).

  • Add the terminal alkyne (1.5 equiv.) dropwise to the stirring mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the amine hydrohalide salts.

  • Concentrate the filtrate, redissolve the residue in an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-alkynyl-8-methylquinoline.

Conclusion

This compound is a high-value, versatile intermediate that provides a reliable entry point for the synthesis of diverse libraries of quinoline-based compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are robust and scalable methods for elaborating this core structure. By systematically applying these protocols, researchers in drug discovery can efficiently generate novel chemical entities with the potential to modulate a wide range of biological targets, ultimately accelerating the identification of new therapeutic candidates.

References

Application Notes & Protocols: Leveraging 4-Bromo-8-methylquinoline for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2][3] Derivatives of quinoline exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, interference with DNA topoisomerases, and induction of apoptosis.[1][2][4] This guide focuses on the strategic utilization of 4-Bromo-8-methylquinoline , a versatile starting material for the synthesis of novel anticancer drug candidates. The bromine atom at the C4 position serves as a highly effective synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, while the methyl group at the C8 position can sterically and electronically influence ligand-target interactions.[5][6] We provide detailed protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, explain the rationale behind key experimental choices, and discuss the potential biological implications of the synthesized derivatives.

The Quinoline Core: A Validated Pharmacophore in Oncology

The development of quinoline-based anticancer agents has been a highly fruitful area of research.[1] The planar, bicyclic aromatic system of quinoline allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, a mechanism employed by drugs like doxorubicin.[1][7] Furthermore, strategic functionalization of the quinoline ring has led to the development of potent inhibitors for key enzymatic targets that drive cancer progression.

Key Mechanisms of Action for Quinoline-Based Anticancer Agents:

  • Kinase Inhibition: Many quinoline derivatives are designed to target the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[2]

  • Topoisomerase Inhibition: These enzymes are critical for managing DNA topology during replication. Quinoline compounds can stabilize the topoisomerase-DNA complex, leading to double-strand breaks and cell death.[1][8]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly, certain quinoline derivatives can arrest the cell cycle in mitosis, ultimately inducing apoptosis.[2]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline compounds trigger programmed cell death through various signaling pathways.[1][2]

The this compound scaffold provides an ideal starting point to explore these mechanisms. The C4 position is amenable to the introduction of various aryl, heteroaryl, and alkynyl moieties that can be tailored to fit into the active sites of specific biological targets.

Core Synthetic Strategies and Workflow

The primary advantage of this compound lies in the reactivity of the C4-Broromine bond in palladium-catalyzed cross-coupling reactions. This allows for the construction of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds under relatively mild conditions, tolerating a wide array of functional groups.[6] The general workflow involves coupling the quinoline core with a suitable partner, followed by purification and biological evaluation.

G cluster_start Starting Material cluster_reactions Key Coupling Reactions cluster_products Intermediate Libraries cluster_end Evaluation start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira prod_suzuki 4-Aryl-8-methylquinoline Derivatives suzuki->prod_suzuki prod_sonogashira 4-Alkynyl-8-methylquinoline Derivatives sonogashira->prod_sonogashira evaluation Purification & Characterization prod_suzuki->evaluation prod_sonogashira->evaluation screening Anticancer Activity Screening (in vitro) evaluation->screening

Caption: General workflow for synthesizing anticancer agents from this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is one of the most powerful methods for forming biaryl structures. It involves the reaction of the aryl halide (this compound) with an organoboron species (typically an arylboronic acid) catalyzed by a palladium(0) complex.

Causality Behind Component Choices:

  • Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand are often more active and stable.[9] The ligand (e.g., PPh₃, XPhos) stabilizes the Pd(0) species and facilitates the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

  • Solvent: A mixture of an organic solvent (like Dioxane or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 4-Bromo-8- methylquinoline Ar-X->Oxidative\nAddition Ar-Pd(II)-X Quinoline-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Ar-Ar' 4-Aryl-8- methylquinoline Reductive\nElimination->Ar-Ar' Base Base Ar'-B(OH)3- Boronate Complex Base->Ar'-B(OH)3- Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar'-B(OH)3- Ar'-B(OH)3-->Transmetalation Ar-Pd(II)-Ar' Quinoline-Pd(II)-Aryl Transmetalation->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Reductive\nElimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction typically requires both palladium and copper(I) catalysts.

Causality Behind Component Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst for the oxidative addition step.[11]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium complex.[11] Copper-free protocols exist but may require different conditions.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.[11]

Detailed Experimental Protocols

Important Safety Note: These reactions must be conducted in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-aryl-8-methylquinoline derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq, if using Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Ethyl acetate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq). If using Pd(OAc)₂, also add the PPh₃ ligand.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting quinoline.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-8-methylquinoline product.[5][13]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes the synthesis of 4-alkynyl-8-methylquinoline derivatives.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous, degassed)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed THF and anhydrous, degassed TEA (to make a ~0.2 M solution with respect to the quinoline).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently to 50 °C. The reaction often proceeds readily at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-8-methylquinoline derivative.[11][14]

Biological Evaluation and Data Presentation

Once synthesized and characterized (via ¹H NMR, ¹³C NMR, and HRMS), the novel 4-substituted-8-methylquinoline derivatives should be evaluated for their anticancer activity. A standard initial screening method is the MTT or SRB assay, which measures cell viability after exposure to the compound. A panel of cancer cell lines is typically used to assess potency and selectivity.

Table 1: Representative Antiproliferative Activity of Synthesized Quinoline Derivatives

Compound IDR-Group at C4 PositionCancer Cell LineIC₅₀ (µM) [a]
Ref-1 DoxorubicinMCF-7 (Breast)0.8 ± 0.1
QM-H PhenylMCF-7 (Breast)15.2 ± 2.1
QM-OMe 4-MethoxyphenylMCF-7 (Breast)8.5 ± 1.3
QM-F 4-FluorophenylMCF-7 (Breast)7.9 ± 0.9
Ref-2 DoxorubicinHCT116 (Colon)1.1 ± 0.2
QM-H PhenylHCT116 (Colon)21.4 ± 3.5
QM-OMe 4-MethoxyphenylHCT116 (Colon)11.3 ± 1.8
QM-F 4-FluorophenylHCT116 (Colon)9.8 ± 1.5

[a] IC₅₀ is the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± SD from three independent experiments. Data are hypothetical for illustrative purposes, based on trends observed in the literature.[1][15]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data in Table 1 illustrates a common trend in SAR studies: the nature of the substituent introduced at the C4 position significantly impacts biological activity.[15][16]

  • Electronic Effects: The introduction of electron-withdrawing (e.g., -F) or electron-donating (e.g., -OMe) groups on the appended aryl ring can modulate the electronic properties of the entire molecule, affecting its ability to bind to target proteins or intercalate with DNA.[15][16] Often, electron-withdrawing groups enhance activity.

  • Steric and Conformational Effects: The size and shape of the C4 substituent are critical for fitting into the binding pocket of a target enzyme, such as a kinase.

To elucidate the mechanism of action, promising compounds should be advanced to further studies, such as kinase inhibition assays, topoisomerase activity assays, or cell cycle analysis. The diagram below illustrates how a synthesized quinoline derivative might inhibit a common cancer signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Growth Factor) EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation inhibits apoptosis Inhibitor Quinoline Derivative (QM-X) Inhibitor->EGFR Inhibition

References

Application Notes & Protocols for the Synthesis of 4-Amino-7-Bromo-8-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-7-Bromo-8-Methylquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Within this class, 4-aminoquinoline derivatives have garnered significant attention, most notably as antimalarial agents like chloroquine, but also for their potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The strategic functionalization of the quinoline core is paramount in modulating biological activity, and the 4-amino-7-bromo-8-methylquinoline scaffold represents a particularly versatile platform for drug discovery.

This scaffold's utility is derived from its distinct substitution pattern:

  • The 4-Amino Group: This is a critical pharmacophore for interaction with various biological targets. In the context of antimalarials, it is known to be crucial for complexing with ferriprotoporphyrin IX (Fe(III)PPIX).[6]

  • The 7-Bromo Group: The bromine atom serves as a key reactive handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore new chemical space.[3][7]

  • The 8-Methyl Group: This group can influence the molecule's steric and electronic properties, potentially enhancing target binding affinity and selectivity while also impacting metabolic stability.[7]

This document provides a comprehensive guide to the synthesis of this valuable intermediate, detailing a robust multi-step procedure from commercially available starting materials. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The most efficient and widely adopted strategy for preparing 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor.[7][8] This approach is divided into two primary stages:

  • Part A: Synthesis of the Key Intermediate. A multi-step synthesis is employed to construct the core heterocyclic system, culminating in the key intermediate, 7-bromo-4-chloro-8-methylquinoline .

  • Part B: Nucleophilic Aromatic Substitution. The highly activated chlorine atom at the C4 position is displaced by a primary or secondary amine to yield the desired 4-amino-7-bromo-8-methylquinoline derivative.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A 2-Methylaniline B 3-Bromo-2-methylaniline A->B Bromination C 7-Bromo-8-methylquinolin-4-ol B->C Gould-Jacobs Reaction D 7-Bromo-4-chloro-8-methylquinoline C->D Chlorination F 4-Amino-7-bromo-8- methylquinoline Derivative D->F Nucleophilic Aromatic Substitution (SNAr) E Amine Nucleophile (R1R2NH) E->F

Caption: Overall workflow for the synthesis of 4-amino-7-bromo-8-methylquinoline derivatives.

Part A: Protocol for the Synthesis of 7-Bromo-4-chloro-8-methylquinoline

This synthesis is a well-established three-step sequence starting from 2-methylaniline, proceeding through a Gould-Jacobs reaction to build the quinoline core, followed by chlorination.[9]

Key Intermediates: Data Summary
Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Reference
3-Bromo-2-methylanilineC₇H₈BrN186.0594-9529-31[9]
7-Bromo-8-methylquinolin-4-olC₁₀H₈BrNO238.08High>300[9]
7-Bromo-4-chloro-8-methylquinoline C₁₀H₇BrClN 256.53 High Not Reported [9]
Step 1: Bromination of 2-Methylaniline
  • Rationale: This step regioselectively installs the bromine atom meta to the amino group and ortho to the methyl group, providing the correct substitution pattern for the subsequent cyclization.

  • Protocol:

    • In a fume hood, dissolve 2-methylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-2-methylaniline, which can be purified by column chromatography if necessary.

Step 2: Gould-Jacobs Reaction to form 7-Bromo-8-methylquinolin-4-ol
  • Rationale: This classic heterocyclic synthesis involves two stages: a condensation reaction followed by a high-temperature thermal cyclization to form the quinolin-4-ol core.

  • Protocol:

    • Condensation: Mix 3-bromo-2-methylaniline (1.0 eq) with diethyl 2-(ethoxymethylene)malonate (1.0-1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is evolved during this step.

    • Cyclization: Transfer the crude condensation product to a high-boiling point solvent such as Dowtherm A or diphenyl ether.[9] Causality: These solvents are used to achieve the high temperatures (240-260 °C) required for the intramolecular cyclization.

    • Heat the mixture to reflux (approx. 250 °C) for 30-60 minutes.[9]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product will often precipitate. Add a hydrocarbon solvent like hexane to facilitate further precipitation.

    • Filter the solid product, wash thoroughly with hexane, and dry to obtain 7-bromo-8-methylquinolin-4-ol.

Step 3: Chlorination to form 7-Bromo-4-chloro-8-methylquinoline
  • Rationale: The hydroxyl group at the 4-position is converted to a chloro group, which is an excellent leaving group for the subsequent SNAr reaction. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[9][10]

  • Protocol:

    • CRITICAL: This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as POCl₃ is highly corrosive and reacts violently with water.

    • Carefully add 7-bromo-8-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).[9]

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.[9]

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • After cooling, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Causality: This step safely quenches the excess reactive POCl₃ in a controlled, exothermic reaction.

    • Neutralize the acidic solution by the slow addition of a base (e.g., solid sodium carbonate or concentrated ammonium hydroxide) until the pH is ~8-9. The product will precipitate.

    • Filter the solid, wash thoroughly with water, and dry. The crude 7-bromo-4-chloro-8-methylquinoline can be purified by recrystallization (e.g., from ethanol) or column chromatography.

Part B: Protocol for the Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives

This protocol describes the general procedure for the nucleophilic aromatic substitution reaction. The choice of amine, solvent, and temperature may be optimized for specific substrates.

Caption: Generalized SNAr mechanism for the formation of 4-aminoquinoline derivatives.

General Protocol:
  • Rationale: The electron-withdrawing quinoline nitrogen activates the C4 position towards nucleophilic attack. The amine attacks the C4 carbon, forming a charged intermediate (Meisenheimer complex), which then collapses, expelling the chloride ion to yield the final substituted product.

  • Materials:

    • 7-Bromo-4-chloro-8-methylquinoline (1.0 eq)

    • Desired primary or secondary amine (1.1 - 2.0 eq)

    • Solvent (e.g., ethanol, isopropanol, acetonitrile, or neat)

    • Base (optional, e.g., triethylamine, K₂CO₃) (1.5 eq)

  • Procedure:

    • In a reaction vessel, dissolve 7-bromo-4-chloro-8-methylquinoline in the chosen solvent.[7]

    • Add the desired amine. Causality: An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, an inert base can be added.

    • Heat the reaction mixture to reflux (typically 80-130 °C) and stir.[8]

    • Monitor the reaction progress by TLC. Reactions are typically complete within 6-12 hours.

    • Upon completion, cool the mixture to room temperature.

    • Work-up:

      • If a precipitate has formed, filter the solid and wash with a cold solvent.

      • If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with a 5% aqueous NaHCO₃ solution, followed by water and brine.[8]

      • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 4-amino-7-bromo-8-methylquinoline derivative.[7]

Product Characterization Data (Representative Example)

The identity and purity of the final product must be confirmed using standard analytical techniques.[10] The following is a table of expected data for a representative product, N-butyl-7-bromo-8-methylquinolin-4-amine.

PropertyData
Molecular Formula C₁₄H₁₇BrN₂
Molecular Weight 293.20 g/mol
Appearance Off-white to pale yellow solid
Yield 75-90% (Typical)
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (d, 1H), 7.90 (d, 1H), 7.40 (d, 1H), 6.50 (d, 1H), 5.50 (br s, 1H, NH), 3.40 (q, 2H), 2.70 (s, 3H), 1.70 (m, 2H), 1.50 (m, 2H), 1.00 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 150.1, 148.5, 128.2, 125.5, 124.0, 122.8, 118.0, 99.5, 43.5, 31.8, 20.5, 17.0, 14.0
Mass Spec (ESI+) m/z 293.0, 295.0 [M+H]⁺ (Characteristic isotopic pattern for Bromine)
  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the presence of all expected protons and carbons in their unique chemical environments.

  • Mass Spectrometry (MS): Determines the molecular weight and confirms the presence of bromine through its characteristic M, M+2 isotopic pattern.[10]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amino group.

References

Comprehensive Analytical Characterization of 4-Bromo-8-methylquinoline: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-8-methylquinoline in Modern Chemistry

This compound is a halogenated quinoline derivative that serves as a pivotal intermediate in the synthesis of a wide array of bioactive molecules and advanced functional materials.[1] The quinoline scaffold itself is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals with diverse therapeutic applications, including antimicrobial, anticancer, and antimalarial agents.[2] The strategic placement of a bromine atom at the 4-position and a methyl group at the 8-position of the quinoline ring system imparts unique reactivity and physicochemical properties to the molecule. The bromine atom, for instance, is a versatile functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, enabling the facile introduction of various aryl or alkynyl substituents.[1] This synthetic flexibility makes this compound a valuable building block in the construction of complex molecular architectures. The methyl group at the 8-position can influence the molecule's solubility, steric hindrance, and electronic properties, which are critical considerations in the design of novel therapeutics and materials.[1]

Given its importance, the unambiguous characterization of this compound is paramount to ensure the quality, purity, and consistency of downstream applications in research and development. This comprehensive technical guide provides a suite of detailed application notes and protocols for the analytical characterization of this key intermediate. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will not only provide step-by-step protocols but also explain the rationale behind the experimental choices and offer insights into data interpretation, thereby providing a self-validating framework for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Information

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its analytical characterization.

PropertyValueSource
CAS Number 36075-68-0[3][4][5]
Molecular Formula C₁₀H₈BrN[3][4]
Molecular Weight 222.08 g/mol [3][4]
Appearance Off-white to light yellow solid[1]
LogP 3.30572[3]
Topological Polar Surface Area (TPSA) 12.89 Ų[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 0[3]

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found, we can predict the expected chemical shifts and coupling patterns based on the analysis of similar structures such as 8-methylquinoline and 4-methylquinoline.[6][7] The bromine atom at the 4-position will exert a significant electronic effect, influencing the chemical shifts of the protons on the pyridine ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H28.5 - 8.7d~4.5
H37.5 - 7.7d~4.5
H57.8 - 8.0d~8.0
H67.3 - 7.5t~7.5
H77.6 - 7.8d~7.0
CH₃ (at C8)2.6 - 2.8s-
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[8]

  • Data Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms and their chemical environments.

Based on data for 8-methylquinoline and 4-methylquinoline, the following are the predicted chemical shifts for the carbon atoms in this compound.[6][9] The bromine-bearing carbon (C4) is expected to have a significantly different chemical shift compared to the unsubstituted analogue.

Carbon Assignment Predicted Chemical Shift (ppm)
C2150 - 152
C3121 - 123
C4125 - 128
C4a148 - 150
C5128 - 130
C6126 - 128
C7129 - 131
C8135 - 137
C8a145 - 147
CH₃ (at C8)17 - 19
  • Sample Preparation: Prepare the sample as described for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: Use a 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment that provides a single peak for each unique carbon atom.

    • Use a sufficient number of scans and an appropriate relaxation delay.

  • Data Processing and Interpretation: Process the data as with ¹H NMR and assign the peaks based on their chemical shifts and comparison with predicted values and data from similar compounds.

Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺).

Ion Calculated Exact Mass
[C₁₀H₈⁷⁹BrN]⁺220.9894
[C₁₀H₈⁸¹BrN]⁺222.9874
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.[10]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Interpretation:

    • Identify the molecular ion cluster with the characteristic 1:1 isotopic pattern for bromine.

    • Use the accurate mass of the monoisotopic peak ([C₁₀H₈⁷⁹BrN]⁺) to confirm the elemental composition using the instrument's software.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation to produce a characteristic fragmentation pattern that can aid in structural confirmation.

fragmentation_pathway M [M+H]⁺ m/z 222/224 F1 Loss of HBr m/z 142 M->F1 - HBr F2 Loss of CH₃ m/z 207/209 M->F2 - •CH₃ F3 Loss of HCN m/z 195/197 M->F3 - HCN

Caption: Predicted MS/MS fragmentation of this compound.

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap).[10]

  • Data Acquisition:

    • Acquire a full scan MS spectrum to identify the molecular ion.

    • Perform a product ion scan by selecting the monoisotopic molecular ion (m/z 222) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

  • Data Interpretation: Analyze the resulting product ion spectrum to identify characteristic fragment ions and neutral losses, which can be used to confirm the structure of the molecule.

Part 3: Purity Determination and Quantitative Analysis by Chromatography

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for assessing the purity and quantifying chromophoric compounds like this compound.[11]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a quaternary pump, an autosampler, and a column oven.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: A gradient mixture of acetonitrile (ACN) and water. A typical gradient could be:

      • 0-2 min: 30% ACN

      • 2-15 min: 30% to 80% ACN

      • 15-18 min: 80% ACN

      • 18-20 min: 80% to 30% ACN

      • 20-25 min: 30% ACN (equilibration)[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

    • Injection Volume: 10 µL.[12]

    • UV Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution from 200-400 nm. For many quinoline derivatives, 254 nm is a suitable wavelength.[12]

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of a this compound reference standard in a suitable diluent (e.g., ACN/water mixture). Prepare a series of working standards by serial dilution for constructing a calibration curve.[12]

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration within the linear range of the calibration curve.[12]

  • Data Analysis:

    • Purity: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample by interpolating its peak area on the calibration curve.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Solutions Inject Inject Samples & Standards Prep_Standard->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatograms Inject->Chromatogram Analysis Purity Calculation & Quantitative Analysis Chromatogram->Analysis

Caption: Experimental workflow for HPLC purity and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[14]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically suitable.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injector Temperature: 250 °C.[2]

    • Injection Mode: Splitless injection (1 µL).[2]

    • Oven Temperature Program:

      • Initial temperature: 90 °C, hold for 2 min.

      • Ramp to 260 °C at a rate of 20 °C/min.

      • Hold at 260 °C for 3 min.[2]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230 °C.[2]

    • Mass Scan Range: 30-300 amu.[2]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like toluene or dichloromethane.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to confirm the molecular ion and characteristic fragment ions.

    • For quantitative analysis, a calibration curve can be constructed using an internal standard.

Part 4: Spectroscopic Profile by UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The absorption spectrum of quinoline derivatives is influenced by the solvent polarity.[15]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of choice (e.g., ethanol, cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Data Acquisition:

    • Record the UV-Vis spectrum from 200 to 400 nm against a solvent blank.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Interpretation: The λmax values can be used for identification purposes. For quantitative analysis, a calibration curve can be generated by measuring the absorbance of a series of standard solutions at a fixed λmax.

Solvent Type Expected Effect on λmax Rationale
Non-polar (e.g., Cyclohexane) Shorter wavelength (blue shift)Minimal interaction with the solute.
Polar Protic (e.g., Ethanol) Longer wavelength (red shift)Hydrogen bonding with the nitrogen atom can stabilize the excited state.
Polar Aprotic (e.g., Acetonitrile) Intermediate shiftDipole-dipole interactions can influence the electronic transitions.

Conclusion: A Framework for Confident Characterization

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR for structural elucidation, mass spectrometry for molecular weight and fragmentation analysis, chromatography for purity and quantitative assessment, and UV-Vis spectroscopy for its electronic properties, researchers can confidently verify the identity, purity, and quality of this important chemical intermediate. The causal explanations behind the experimental choices and the inclusion of predictive data are intended to empower scientists to not only follow these protocols but also to adapt and troubleshoot them as needed. Adherence to these rigorous analytical practices is fundamental to ensuring the reliability and reproducibility of research and development outcomes in the fields of medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning impurities, encountered during the synthesis of this important chemical intermediate.

I. Overview of Synthetic Routes and Common Impurity Classes

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential impurities. Understanding the origin of these impurities is the first step in troubleshooting and optimizing your synthesis.

The most common synthetic strategies include:

  • Halogenation of 8-methyl-4-hydroxyquinoline: A direct approach involving the conversion of the hydroxyl group to a bromine atom.

  • Gould-Jacobs Reaction: A multi-step synthesis building the quinoline core from an aniline precursor.

  • Doebner-von Miller Reaction: A classic method for quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds.

This guide will dissect each of these routes, highlighting the common impurities and providing actionable troubleshooting advice.

II. Route 1: Halogenation of 8-methyl-4-hydroxyquinoline

This is a frequently employed method due to its directness. The reaction typically involves treating 8-methyl-4-hydroxyquinoline with a brominating agent, such as phosphorus tribromide (PBr₃).

Troubleshooting and FAQs

Question 1: My final product is a mixture of brominated quinolines. How can I improve the selectivity for this compound?

Answer: The formation of multiple brominated species is a common issue in the synthesis of haloquinolines. The primary culprits are usually over-bromination and bromination at undesired positions on the quinoline ring.

  • Impurity Profile:

    • Di-brominated quinolines: Such as 4,5-dibromo-8-methylquinoline or 4,7-dibromo-8-methylquinoline.

    • Isomeric mono-bromoquinolines: Bromination can occur at other positions, especially the 5 and 7 positions.[1][2]

  • Causality and Mechanism: The quinoline ring is susceptible to electrophilic substitution. Even though the 4-position is targeted via the hydroxyl group, the reaction conditions can sometimes be harsh enough to promote further bromination on the electron-rich benzene ring portion of the quinoline. The methyl group at the 8-position is an activating group, which can direct bromination to the 5 and 7 positions.

    graph "Over-bromination_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    "this compound" -> "Di-bromo-isomers" [label="Excess PBr3 / harsh conditions"]; }

    Caption: Side reaction leading to di-brominated impurities.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.1-1.2 equivalents) of PBr₃ is common, but a large excess should be avoided.

    • Temperature Control: Perform the reaction at a controlled, lower temperature to minimize side reactions. Start at 0°C and allow the reaction to slowly warm to room temperature.

    • Slow Addition: Add the brominating agent dropwise to the solution of 8-methyl-4-hydroxyquinoline to maintain a low concentration of the brominating agent at any given time.

Question 2: I have a significant amount of unreacted 8-methyl-4-hydroxyquinoline in my crude product. What could be the reason?

Answer: Incomplete conversion is another common hurdle. This can be due to several factors related to the reagents and reaction conditions.

  • Impurity Profile:

    • Unreacted 8-methyl-4-hydroxyquinoline: The primary impurity in this case.

  • Causality and Mechanism:

    • Inactive Brominating Agent: Phosphorus tribromide is moisture-sensitive and can hydrolyze to phosphorous acid and HBr, reducing its efficacy.[3][4]

    • Insufficient Reaction Time or Temperature: The conversion of the hydroxyl group may be slow and require sufficient time and/or gentle heating to go to completion.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Ensure that the phosphorus tribromide is of high quality and has been stored under anhydrous conditions.

    • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time.

    • Controlled Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be employed, but this should be done cautiously to avoid promoting side reactions.

Question 3: My work-up is difficult, and I'm getting an oily product instead of a solid. What's happening?

Answer: This can be due to the presence of phosphorus-containing byproducts or incomplete neutralization.

  • Impurity Profile:

    • Phosphorous acid and other phosphorus byproducts: These are formed from the reaction of PBr₃ with the hydroxyl group and any moisture present.[3]

  • Causality and Mechanism: The reaction of PBr₃ with an alcohol (in this case, the enol form of the 4-hydroxyquinoline) produces phosphorous acid as a byproduct.[3] If not properly removed during work-up, these acidic and often syrupy byproducts can interfere with the crystallization of the desired product.

    graph "PBr3_Hydrolysis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

    "PBr3" -> "H3PO3 + HBr" [label="Reaction with H2O"]; }

    Caption: Hydrolysis of PBr3 leading to acidic impurities.

  • Troubleshooting Steps:

    • Thorough Quenching and Neutralization: After the reaction is complete, quench the reaction mixture by pouring it into ice-water. Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is slightly basic (pH 8-9). This will precipitate the product and neutralize the acidic byproducts.

    • Extraction: After neutralization, extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Impurity Typical Source Mitigation Strategy
Di-bromo-8-methylquinolinesExcess brominating agent, high temperatureControl stoichiometry, lower reaction temperature
Isomeric mono-bromoquinolinesHigh reaction temperature, inherent reactivity of the quinoline ringLower reaction temperature, slow addition of brominating agent
8-methyl-4-hydroxyquinolineIncomplete reaction, hydrolyzed PBr₃Use fresh reagents, optimize reaction time/temperature
Phosphorous byproductsReaction of PBr₃ and hydrolysisThorough aqueous work-up and neutralization

III. Route 2: Gould-Jacobs Reaction

This multi-step synthesis involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization to form the 4-hydroxyquinoline core, which is then brominated.[5] When starting with 2-methylaniline, this route can be adapted to produce 8-methyl-4-hydroxyquinoline.

Troubleshooting and FAQs

Question 1: The cyclization step in my Gould-Jacobs synthesis is giving a low yield. What are the likely side reactions?

Answer: The high-temperature cyclization is often the most challenging step in the Gould-Jacobs synthesis.

  • Impurity Profile:

    • Uncyclized intermediate: The anilinomethylenemalonate intermediate may be present if the cyclization is incomplete.[6]

    • Polymeric materials: At high temperatures, decomposition and polymerization can occur.

  • Causality and Mechanism: The cyclization is a pericyclic reaction that requires significant thermal energy. If the temperature is too low, the reaction will not proceed efficiently. If it is too high or the reaction time is too long, the starting materials and intermediates can decompose.

    graph "Gould-Jacobs_Side_Reactions" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

    "Anilinomethylenemalonate" -> "4-Hydroxyquinoline" [label="Desired Cyclization (High Temp)"]; "Anilinomethylenemalonate" -> "Decomposition/Polymerization" [label="Excessive Heat"]; }

    Caption: Competing pathways in the Gould-Jacobs cyclization.

  • Troubleshooting Steps:

    • Optimize Cyclization Temperature: The optimal temperature for cyclization is crucial and substrate-dependent. It is typically carried out in a high-boiling solvent like Dowtherm A or diphenyl ether at around 250°C.[7]

    • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting intermediate and the formation of the product to avoid prolonged heating.

IV. Route 3: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] For this compound, a multi-step approach starting from a suitably substituted aniline would be necessary. A key challenge in this synthesis is the formation of polymeric byproducts.

Troubleshooting and FAQs

Question 1: My Doebner-von Miller reaction is producing a lot of tar. How can I obtain a cleaner product?

Answer: Tar formation is a classic problem in the Doebner-von Miller synthesis due to the strongly acidic conditions causing polymerization of the α,β-unsaturated carbonyl compound.[9]

  • Impurity Profile:

    • Polymeric materials/tar: High molecular weight polymers resulting from the self-condensation of the carbonyl compound.[9]

  • Causality and Mechanism: The strong acid catalyst required for the reaction also efficiently catalyzes the polymerization of the electron-rich α,β-unsaturated aldehyde or ketone.

  • Troubleshooting Steps:

    • Biphasic Solvent System: A highly effective strategy is to use a biphasic system (e.g., water/toluene). The aniline hydrochloride resides in the aqueous phase, while the α,β-unsaturated carbonyl is in the organic phase. This minimizes the concentration of the carbonyl compound in the acidic aqueous phase, thus reducing polymerization.[9]

    • Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to keep its instantaneous concentration low, favoring the desired reaction over polymerization.[10]

    • Use of a Moderator: In the related Skraup synthesis, ferrous sulfate is used as a moderator to control the exothermic nature of the reaction and reduce charring.[11] A similar approach could be beneficial here.

Question 2: My final product contains partially hydrogenated quinolines. Why is this happening?

Answer: The Doebner-von Miller synthesis proceeds through a dihydroquinoline intermediate, which must be oxidized to the final aromatic quinoline. Incomplete oxidation can lead to these impurities.[9]

  • Impurity Profile:

    • Dihydro- and Tetrahydroquinolines: Partially saturated analogs of the desired product.

  • Causality and Mechanism: The reaction mechanism involves the formation of a 1,2-dihydroquinoline, which then needs to be oxidized. If the oxidizing agent (often an arsenic compound in older procedures, or milder oxidants in modern variations) is insufficient or ineffective, the reaction can stop at the dihydroquinoline stage.

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: Use an appropriate oxidizing agent in a sufficient stoichiometric amount to drive the aromatization to completion.

    • Optimize Reaction Conditions for Oxidation: The oxidation step may have different optimal conditions (e.g., temperature, reaction time) than the initial cyclization.

V. Detection, Quantification, and Purification of Impurities

Detection and Quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector (DAD) is a powerful technique for separating and quantifying this compound from its impurities.[10] A C18 column with a mobile phase of acetonitrile and water or a suitable buffer is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides excellent separation and identification based on mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities.[12] Quantitative NMR (qNMR) can also be used for accurate quantification of impurities.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can provide the exact mass and elemental composition of impurities, aiding in their identification. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of bromine-containing compounds.[14]

Purification Strategies:

Method Description Best for Removing
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.[15]Less soluble or more soluble impurities.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel or alumina).[16]Isomeric impurities, unreacted starting materials, and byproducts with different polarities. For basic compounds like quinolines, deactivating the silica gel with a small amount of triethylamine (0.5-2%) in the eluent can prevent streaking and decomposition.[2]
Acid-Base Extraction Exploits the basicity of the quinoline nitrogen to separate it from non-basic impurities.[1]Non-basic byproducts and starting materials.
Experimental Protocol: Column Chromatography Purification
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system will give the desired product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column. For basic compounds, it is advisable to use a slurry of silica gel in the eluent containing 1% triethylamine.[2]

  • Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

VI. References

  • Benchchem. (2025). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. --INVALID-LINK--

  • Benchchem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. --INVALID-LINK--

  • Benchchem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. --INVALID-LINK--

  • Benchchem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. --INVALID-LINK--

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. --INVALID-LINK--

  • ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. --INVALID-LINK--

  • BYJU'S. (n.d.). PBr3 Reaction. --INVALID-LINK--

  • Kadirova, D. B., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC - NIH. --INVALID-LINK--

  • Wikipedia. (2023). Gould–Jacobs reaction. --INVALID-LINK--

  • dlab @ EPFL. (n.d.). Phosphorus tribromide. --INVALID-LINK--

  • Wikipedia. (2023). Doebner–Miller reaction. --INVALID-LINK--

  • Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield?--INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(36075-68-0) 1H NMR spectrum. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. --INVALID-LINK--

  • ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. --INVALID-LINK--

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--

  • Sciencemadness Wiki. (2018). Phosphorus tribromide. --INVALID-LINK--

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. --INVALID-LINK--

  • YouTube. (2021). column chromatography & purification of organic compounds. --INVALID-LINK--

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. --INVALID-LINK--

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. --INVALID-LINK--

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. --INVALID-LINK--

  • YouTube. (2022). Recrystallization and Melting Point Analysis. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • Comprehensive Organic Name Reactions and Reagents. (2010). Gould-Jacobs Reaction. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 36075-68-0. --INVALID-LINK--

  • Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. --INVALID-LINK--

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. --INVALID-LINK--

  • ChemScene. (n.d.). 36075-68-0 | this compound. --INVALID-LINK--

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. --INVALID-LINK--

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in...--INVALID-LINK--

  • NIH. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. --INVALID-LINK--

  • Benchchem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. --INVALID-LINK--

  • PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. --INVALID-LINK--

  • BLD Pharm. (n.d.). 36075-68-0|this compound. --INVALID-LINK--

  • PubMed. (2022). Isolation and structural characterization of eight impurities in aztreonam. --INVALID-LINK--

References

optimizing reaction conditions for Suzuki coupling of 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-8-methylquinoline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this powerful C-C bond-forming reaction, particularly with challenging nitrogen-containing heterocycles.

The quinoline moiety is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling is not always straightforward. The Lewis basic nitrogen atom can coordinate to the palladium center, potentially interfering with the catalytic cycle.[1] This guide is structured to directly address the common pitfalls and questions that arise during these experiments, moving from broad troubleshooting to specific optimization strategies.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound. Each entry follows a "Problem -> Probable Cause -> Solution" format to provide a clear, actionable path forward.

Question 1: My reaction has stalled, showing low or no conversion of this compound. What's going wrong?

Answer:

Low or no conversion is the most common issue, and it typically points to a problem with the catalytic system's activity or the reaction environment.

  • Probable Cause 1: Inefficient Catalyst Activation or Decomposition.

    • Explanation: Many palladium sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are Pd(II) precatalysts that must be reduced in situ to the catalytically active Pd(0) species.[1][2] This reduction step can be inefficient or can lead to the formation of inactive palladium black. The nitrogen on the quinoline ring can also act as an inhibitory ligand, hindering the catalyst's activity.[1]

    • Solutions:

      • Switch to a Pd(0) Source: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, which doesn't require a separate reduction step.[3][4]

      • Employ Modern Precatalysts: Use Buchwald or PEPPSI-type precatalysts. These are designed for clean, efficient generation of the active Pd(0) species and are often more robust for challenging substrates.[1]

      • Select Appropriate Ligands: For electron-rich heteroaromatics, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, improving turnover.[5][6]

  • Probable Cause 2: Poor Substrate/Reagent Solubility.

    • Explanation: If the starting material, base, or catalyst is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete. This is a common issue when using inorganic bases in purely organic solvents.[7]

    • Solutions:

      • Screen Solvents: While common choices include 1,4-dioxane, THF, and toluene, consider solvents like DMF or DME if solubility is an issue.[1][7][8]

      • Use a Biphasic System: A mixture of an organic solvent (like dioxane or toluene) with water is standard. Water helps dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄) and facilitates the transmetalation step.[9][10]

      • Choose a Soluble Base: Organic bases like triethylamine (Et₃N) can be used, but inorganic bases are generally more effective for activating the boronic acid.[11]

Question 2: My primary side product is a symmetric biaryl from the homocoupling of my boronic acid. How can I prevent this?

Answer:

Boronic acid homocoupling is a classic side reaction, often driven by the presence of oxygen or the palladium catalyst itself.[12][13]

  • Probable Cause: Oxygen in the Reaction Mixture or Pd(II)-Mediated Coupling.

    • Explanation: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0).[12][14] Similarly, if you use a Pd(II) precatalyst, it can directly mediate homocoupling before entering the desired catalytic cycle.[1]

    • Solutions:

      • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is subsurface sparging with an inert gas (argon or nitrogen) for 10-15 minutes.[14][15] Simply evacuating and backfilling the flask is often insufficient to remove all dissolved oxygen.[16]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ minimizes the amount of Pd(II) initially present.

      • Add a Mild Reducing Agent: In some process chemistry applications, adding a mild reductant like potassium formate can help scavenge any Pd(II) species, suppressing homocoupling.[14]

Question 3: I'm observing significant formation of 8-methylquinoline (dehalogenation) and unreacted boronic acid. What is the cause?

Answer:

Dehalogenation (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. It competes with the desired cross-coupling pathway.

  • Probable Cause: Unwanted Protonolysis or β-Hydride Elimination Pathways.

    • Explanation: After oxidative addition of this compound to Pd(0), the resulting Pd(II) intermediate can acquire a hydride ligand from various sources (e.g., solvent, base, or impurities). Subsequent reductive elimination of 8-methylquinoline-Pd(II)-H forms the dehalogenated product and regenerates Pd(0).[1]

    • Solutions:

      • Choice of Solvent: Avoid alcoholic solvents like methanol or ethanol if dehalogenation is a major issue, as they can be a source of hydrides.[1] Aprotic solvents like dioxane, toluene, or THF are preferred.[8]

      • Choice of Base: While stronger bases are often needed, some can promote side reactions. If using an alkoxide, ensure conditions are strictly anhydrous. Bases like K₃PO₄ or Cs₂CO₃ are often a good balance of reactivity and selectivity.[17][18]

      • Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are free from impurities that could act as hydride donors.

Question 4: My boronic acid seems to be degrading during the reaction, leading to low yields. How can I improve its stability?

Answer:

This side reaction is known as protodeboronation, where the C-B bond is cleaved by a proton source (like water) to give the corresponding arene. It is a very common issue, especially with heteroaryl boronic acids.[19]

  • Probable Cause: Hydrolysis of the Boronic Acid.

    • Explanation: The carbon-boron bond is susceptible to cleavage, particularly under aqueous basic or acidic conditions and at elevated temperatures. The rate of protodeboronation is highly substrate-dependent.[19]

    • Solutions:

      • Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[1][20] These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.[19]

      • Modify Reaction Conditions: Use milder bases (e.g., KF) or minimize the amount of water in the reaction.[3][7] Sometimes, running the reaction under anhydrous conditions can be beneficial, although this may require different bases and solvents.[1]

      • Increase Reaction Rate: A faster catalytic turnover for the desired Suzuki coupling will outcompete the slower protodeboronation side reaction. Using more active catalyst systems (e.g., with bulky phosphine ligands) can paradoxically reduce protodeboronation by consuming the boronic acid faster.[19][21]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?

A1: There is no single "best" combination, as the optimal choice often depends on the specific boronic acid partner. However, for N-heterocyclic substrates, systems that promote rapid oxidative addition and are resistant to catalyst inhibition are preferred. A good starting point is often Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. Alternatively, a preformed catalyst like [Pd(SPhos)] G2-G4 can provide excellent results and reproducibility. For simpler systems, Pd(PPh₃)₄ remains a reliable workhorse.[3][6][10]

Q2: How do I select the right base?

A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[3] For nitrogen-containing heterocycles, moderately strong inorganic bases are usually the most effective.

  • K₃PO₄ (Tripotassium phosphate): Often an excellent choice for heteroaromatic couplings. It is strong enough to be effective but generally does not cause hydrolysis of sensitive functional groups.[17][18]

  • K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate): Very common, inexpensive, and effective for a wide range of substrates. They are a good default choice for initial screening.[4][11]

  • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be effective in difficult couplings where other bases fail.[15]

  • KF (Potassium Fluoride): A milder base that can be useful if your substrate is sensitive to hydrolysis, though it may lead to slower reaction rates.[3][7]

Q3: Is water necessary for the reaction?

A3: In most standard protocols, yes. Water serves two main purposes: it dissolves the inorganic base and it facilitates the formation of a boronate species ([ArB(OH)₃]⁻), which is believed to undergo transmetalation more rapidly than the neutral boronic acid.[1][11] However, excess water can promote protodeboronation. A typical solvent ratio is between 4:1 and 10:1 organic solvent to water.[6][22] Anhydrous Suzuki couplings are possible but require different conditions, often using boronate esters and bases like K₃PO₄.[1]

Optimized Reaction Conditions: A Comparative Overview

The following table summarizes representative conditions that have proven successful for Suzuki couplings of challenging (hetero)aryl bromides. These serve as excellent starting points for optimizing the reaction of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Notes / Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane / H₂O70-80A standard, widely applicable condition for aryl bromides.[10]
Pd₂(dba)₃ (1)PCy₃ (4)K₃PO₄ (1.7)1,4-Dioxane / H₂O (10:1)100Optimized for nitrogen heterocycles, effective for unactivated chlorides.[18][22]
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)DME / H₂O80-90A very common and robust catalyst for general cross-couplings.[23][24]
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)THF / H₂O75Use of a bulky biarylphosphine ligand for challenging substrates.[2]
Pd(PPh₃)₄ (4)-Na₂CO₃ (2M aq.)Toluene / MeOH80Biphasic system suitable for a range of aryl bromides.[4]

Diagram of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' (Di-aryl Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product boronate Ar'B(OH)₂ + Base boronate->oa_complex halide Ar-X (this compound) halide->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition and Degassing:

    • Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • For rigorous oxygen removal, bubble the inert gas through the solution (subsurface sparging) for 10-15 minutes.

  • Catalyst Addition:

    • Add the palladium catalyst and ligand (if not using a pre-catalyst) to the flask. If adding as solids, do so under a positive flow of inert gas.

  • Reaction:

    • Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80–100 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).[9]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5][9]

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]

References

Technical Support Center: Regioselective Bromination of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of substituted quinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing bromine atoms onto the quinoline scaffold with precision. Bromoquinolines are pivotal intermediates in the synthesis of pharmaceuticals and functional materials, making the control of their regiochemistry a critical synthetic challenge.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthetic efforts are both efficient and successful.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Regioselectivity or Mixture of Isomers

One of the most frequent challenges in quinoline bromination is achieving substitution at the desired position, often resulting in a difficult-to-separate mixture of isomers.[3]

Possible Causes & Solutions

Possible Cause Scientific Rationale Troubleshooting Steps
Substituent Effects The electronic nature of substituents on the quinoline ring dictates the regioselectivity of electrophilic aromatic substitution. Electron-donating groups (EDGs) like -OH, -NH₂, and -OCH₃ activate the carbocyclic ring, primarily at the C-5 and C-7 positions. Electron-withdrawing groups (EWGs) deactivate the ring, making bromination more challenging and potentially altering the substitution pattern.[4]1. Analyze your substrate: Identify the electronic nature and position of all substituents. 2. For EDG-substituted quinolines: Expect bromination on the carbocyclic ring. To favor a specific isomer (e.g., C-5 vs. C-7), consider steric hindrance from adjacent groups. 3. For EWG-substituted quinolines: Harsher conditions may be needed. Consider alternative strategies like metal-catalyzed C-H activation for improved selectivity.[5]
Inappropriate Brominating Agent The reactivity of the brominating agent plays a crucial role. Highly reactive agents like molecular bromine (Br₂) can be less selective. Milder reagents like N-Bromosuccinimide (NBS) often provide better control.[3]1. Switch to NBS: If using Br₂, consider switching to NBS, which can be used under milder, metal-free conditions.[6] 2. Consider Trihaloisocyanuric Acids: These reagents are atom-economical and can provide excellent regioselectivity for remote C-H halogenation under metal-free conditions.[7]
Reaction Conditions (Solvent & Temperature) The reaction medium and temperature significantly influence selectivity. Acidic conditions, for example, can protonate the quinoline nitrogen, deactivating the heterocyclic ring and directing substitution to the benzenoid ring.[8][9]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., CH₂Cl₂, CHCl₃, CH₃CN, CCl₄). 2. Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the reaction rate and potentially increase selectivity.[8] 3. Acid Catalysis: For substitution on the carbocyclic ring, consider using a strong acid like concentrated H₂SO₄ in conjunction with your brominating agent.[8][9]
Issue 2: Formation of Poly-brominated Byproducts

The formation of di- or even tri-brominated products is a common issue, especially when dealing with highly activated quinoline systems.[3]

Possible Causes & Solutions

Possible Cause Scientific Rationale Troubleshooting Steps
Excess Brominating Agent Using a stoichiometric excess of the brominating agent is the most direct cause of over-halogenation.[3]1. Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with one equivalent and monitor the reaction closely by TLC or LC-MS. 2. Slow Addition: Add the brominating agent dropwise or in portions over an extended period to maintain a low concentration in the reaction mixture.
Highly Activated Substrate Quinolines with multiple electron-donating groups are highly susceptible to polybromination.1. Use a Milder Reagent: Employ a less reactive brominating agent like NBS. 2. Protecting Groups: Consider temporarily protecting highly activating groups (e.g., acetylating an amino or hydroxyl group) to reduce their activating effect. The protecting group can be removed in a subsequent step.
Reaction Time Allowing the reaction to proceed for too long can lead to the slow formation of poly-brominated products, even with controlled stoichiometry.1. Reaction Monitoring: Monitor the reaction progress frequently. Quench the reaction as soon as the desired mono-brominated product is maximized and before significant amounts of di-brominated products appear.
Issue 3: No Reaction or Low Conversion

In some cases, particularly with electron-deficient quinolines, the bromination reaction may be sluggish or not proceed at all.

Possible Causes & Solutions

Possible Cause Scientific Rationale Troubleshooting Steps
Deactivated Quinoline Ring Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) strongly deactivate the quinoline system towards electrophilic substitution.1. Increase Temperature: Gradually increase the reaction temperature. 2. Use a More Reactive System: Employ a more potent brominating system, such as Br₂ with a Lewis acid catalyst or NBS in strong acid.[8] 3. Alternative Strategies: If direct bromination fails, consider a multi-step approach, such as a Sandmeyer reaction from an aminoquinoline or a metal-catalyzed C-H activation/bromination.[5]
Inappropriate Reaction Conditions The chosen solvent or temperature may not be suitable for the specific substrate and reagent combination.1. Solvent Choice: Ensure the solvent is appropriate for the reaction. For example, some reactions with NBS proceed well in polar aprotic solvents. 2. Acid Catalyst: The addition of a strong acid like trifluoroacetic acid (TFAA) or sulfuric acid can enhance the electrophilicity of the brominating agent.[8]

Visualizing Regioselectivity Factors

The following diagram illustrates the key factors influencing the position of bromination on a substituted quinoline.

G cluster_0 Decision Factors for Regioselective Bromination Substrate Substituted Quinoline Outcome Regioselectivity (Position of Bromination) Substrate->Outcome Electronic & Steric Effects Conditions Reaction Conditions (Solvent, Temp, Acid) Conditions->Outcome Kinetics & Thermodynamics Reagent Brominating Agent (NBS, Br₂, etc.) Reagent->Outcome Reactivity

Caption: Key factors influencing the regioselectivity of quinoline bromination.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of quinolines with NBS?

A1: The bromination of quinolines with N-Bromosuccinimide (NBS) can proceed through two main pathways. The most common is an electrophilic aromatic substitution, where NBS serves as a source of an electrophilic bromine species. In some cases, particularly with tetrahydroquinolines, the reaction can involve a radical dehydrogenation process following the initial electrophilic bromination, with NBS acting as both an electrophile and an oxidant.[1][2]

Q2: How can I achieve bromination on the pyridine ring (e.g., at the C-3 position)?

A2: Direct electrophilic bromination on the electron-deficient pyridine ring is challenging.[10] However, it can be achieved through specific synthetic strategies. One approach is the electrophilic cyclization of N-(2-alkynyl)aniline precursors, which can yield 3-bromoquinolines.[11][12] Another method involves the direct bromination of quinoline hydrobromide, which can favor substitution at the 3-position under certain conditions.[11]

Q3: My reaction with an 8-hydroxyquinoline gives a mixture of 5-bromo and 5,7-dibromo products. How can I favor the mono-brominated product?

A3: The 8-hydroxy group is strongly activating, making the system prone to di-bromination at the C-5 and C-7 positions.[4] To favor the 5-bromo product, you should use a single equivalent of the brominating agent (like Br₂ or NBS) and add it slowly at a low temperature (e.g., 0 °C).[13] Close monitoring of the reaction by TLC is crucial to quench it once the desired product is formed, before significant di-bromination occurs.[13]

Q4: Can I use metal catalysis to control the regioselectivity of quinoline bromination?

A4: Yes, transition metal-catalyzed direct C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines.[5] Catalytic systems based on palladium or rhodium can direct bromination to specific positions, such as C-8, that are often difficult to access through traditional electrophilic substitution methods.[5]

Experimental Protocols

Protocol 1: Regioselective Bromination of 8-Methoxyquinoline to 5-Bromo-8-Methoxyquinoline[13]

This protocol is suitable for quinolines with activating groups where mono-bromination is desired.

Materials:

  • 8-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 equiv) in acetonitrile.

  • At room temperature, add N-bromosuccinimide (1.0 equiv) in one portion.

  • Stir the resulting mixture at 60 °C for 2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, quench with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Bromination and Dehydrogenation of Tetrahydroquinoline using NBS[1]

This method is effective for synthesizing bromoquinolines from their tetrahydroquinoline precursors.

Materials:

  • Substituted 1,2,3,4-tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the tetrahydroquinoline (1.0 equiv) in CH₂Cl₂, add NBS (stoichiometry may vary, often 3-5 equiv depending on desired bromination level).

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to a day. Monitor by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting bromoquinoline by column chromatography.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in regioselective quinoline bromination.

G cluster_troubleshooting Troubleshooting Path Start Start Experiment Analyze Analyze Product Mixture (TLC, LC-MS, NMR) Start->Analyze DesiredProduct Desired Product Formed? Analyze->DesiredProduct End Purify & Characterize DesiredProduct->End Yes Issue Identify Issue DesiredProduct->Issue No PoorSelectivity Poor Regioselectivity Issue->PoorSelectivity Mixture of Isomers PolyBromination Poly-bromination Issue->PolyBromination Over-bromination NoReaction No/Low Conversion Issue->NoReaction No Product FixSelectivity Adjust Conditions: - Lower Temp - Change Solvent - Add Acid Catalyst PoorSelectivity->FixSelectivity FixPoly Adjust Reagents: - Reduce Brominating Agent - Slow Addition - Use Milder Reagent (NBS) PolyBromination->FixPoly FixConversion Increase Reactivity: - Higher Temp - Stronger Brominating System - Consider C-H Activation NoReaction->FixConversion FixSelectivity->Analyze Re-run FixPoly->Analyze Re-run FixConversion->Analyze Re-run

Caption: A step-by-step workflow for troubleshooting quinoline bromination experiments.

References

Technical Support Center: Synthesis of 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-8-methylquinoline. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As your virtual application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome synthetic hurdles and improve your yields.

We will explore plausible synthetic strategies, delve into the mechanistic details that govern success, and provide a structured approach to problem-solving.

Section 1: Strategic Approaches to Synthesis & Mechanistic Considerations

The synthesis of polysubstituted quinolines like this compound is a non-trivial task where regioselectivity and reaction conditions are paramount. There is no single "one-size-fits-all" method; the optimal route often depends on the availability of starting materials and the scale of the reaction. The most common and adaptable methods are based on the cyclization of aniline precursors.

For our target molecule, a logical starting material would be 2-amino-3-methylbromobenzene, but its availability and stability can be challenging. A more practical and widely-used precursor is 2-methyl-6-bromoaniline . Let's consider two robust strategies starting from this aniline.

The Gould-Jacobs Reaction: A Reliable Route

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines (which can be subsequently halogenated) from anilines and ethoxymethylenemalonate (EMME) or similar reagents. This pathway offers excellent control over the initial cyclization.

Mechanism & Rationale:

  • Initial Condensation: The reaction begins with the nucleophilic attack of the aniline on the electrophilic alkene of EMME, followed by the elimination of ethanol. This forms an intermediate anilinomethylenemalonate.

  • Thermal Cyclization: The key step is a thermally induced intramolecular cyclization. The aromatic ring attacks one of the ester carbonyls. This step is typically the most heat-intensive and is often the yield-determining step.

  • Tautomerization & Aromatization: The cyclized product readily tautomerizes to the more stable 4-hydroxyquinoline form.

The primary advantage here is the unambiguous regioselectivity. The cyclization is directed by the initial aniline structure, reliably leading to the desired 8-methyl-4-hydroxyquinoline precursor.

The Combes Quinoline Synthesis: A One-Pot Alternative

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. For our target, reacting 2-methyl-6-bromoaniline with acetylacetone (2,4-pentanedione) would be the corresponding pathway.

Mechanism & Rationale:

  • Schiff Base Formation: The aniline and one of the diketone's carbonyls form a Schiff base (enamine) intermediate.

  • Acid-Catalyzed Cyclization: Under strong acid catalysis (e.g., concentrated H₂SO₄), the aromatic ring performs an electrophilic attack on the second carbonyl group, closing the ring.

  • Dehydration: A final dehydration step leads to the fully aromatic quinoline ring.

While potentially faster as a one-pot method, the Combes synthesis often requires harsh acidic conditions, which can lead to side reactions, sulfonation of the aromatic ring, or degradation of sensitive substrates, potentially lowering the yield.

Workflow Visualization

The following diagram illustrates a logical workflow for synthesizing this compound, highlighting the key decision point between the Gould-Jacobs and subsequent halogenation versus a direct approach.

G cluster_start Starting Material cluster_path1 Route A: Gould-Jacobs Pathway cluster_path2 Route B: Combes Synthesis cluster_end Final Product & Purification start 2-Methyl-6-bromoaniline a1 React with EMME (Ethoxymethylenemalonate) start->a1 High Regioselectivity b1 React with β-Diketone (e.g., Acetylacetone) start->b1 One-Pot, Harsh Conditions a2 Thermal Cyclization (e.g., Dowtherm A) a1->a2 a3 Saponification & Decarboxylation a2->a3 a4 Halogenation (POBr₃ or PBr₃/PBr₅) a3->a4 end_product This compound a4->end_product b2 Acid-Catalyzed Cyclization (e.g., H₂SO₄) b1->b2 b2->end_product purify Purification (Column Chromatography / Recrystallization) end_product->purify

Caption: Synthetic workflow for this compound.

Section 2: Troubleshooting Guide for Low Yield

This section directly addresses the most common and frustrating issue in synthesis: low product yield. We will approach this in a question-and-answer format to simulate a real-time consultation.

Question 1: "My reaction produced a significant amount of black, intractable tar instead of my desired product. What went wrong?"

Answer: Tar formation is a classic sign of decomposition or polymerization, often triggered by excessive heat or overly harsh acidic conditions.

  • Causality: In syntheses like the Combes or the thermal cyclization step of the Gould-Jacobs, high temperatures are necessary to overcome the activation energy for cyclization. However, the aniline starting material and the quinoline product can be sensitive. At excessive temperatures (e.g., >260 °C in Dowtherm A) or in highly concentrated acid, intermolecular reactions can occur, leading to polymerization. The bromine and methyl substituents can also influence the electron density of the rings, potentially increasing susceptibility to side reactions.

  • Troubleshooting Steps:

    • Temperature Control (Critical):

      • Gould-Jacobs Cyclization: Are you using a high-boiling solvent like Dowtherm A or diphenyl ether? Ensure your reaction temperature is precisely controlled. Start optimization around 240-250 °C. Use a temperature controller and ensure the thermometer is correctly placed to measure the internal reaction temperature, not the heating mantle's.

      • Combes Synthesis: Add your aniline-diketone mixture to the concentrated acid slowly, using an ice bath to manage the initial exotherm. Then, heat the reaction cautiously and monitor for the onset of charring.

    • Reaction Time: Prolonged heating, even at the correct temperature, can lead to decomposition. Monitor the reaction by TLC (Thin Layer Chromatography). Once the starting material is consumed or the product spot ceases to intensify, begin the workup.

    • Acid Concentration (Combes): While strong acid is required, using a milder catalyst like polyphosphoric acid (PPA) can sometimes provide the necessary activation for cyclization with less charring than concentrated sulfuric acid.

Question 2: "I've isolated a product, but my yield is below 30%. TLC shows the starting material is fully consumed. Where did my product go?"

Answer: This common scenario points towards two likely culprits: the formation of soluble side products that are lost during workup, or an inefficient key step in the reaction sequence (cyclization or halogenation).

  • Causality & Troubleshooting:

    • Inefficient Cyclization (Gould-Jacobs): The thermal cyclization is often the bottleneck. If the temperature is too low or the reaction time too short, the acyclic intermediate (anilinomethylenemalonate) will be the major component. Upon workup, this intermediate can hydrolyze back to the starting aniline, especially under basic or acidic conditions, making it seem like your product simply vanished.

      • Solution: Ensure you are reaching the required cyclization temperature (typically >240 °C). Consider using a microwave reactor for more controlled and rapid heating, which can sometimes improve yields for this specific step.

    • Incomplete Halogenation: Converting the 4-hydroxyquinoline intermediate to the 4-bromoquinoline is a critical step. Reagents like phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅ are used.

      • Reagent Quality: These phosphorus halides are highly sensitive to moisture. Using an old or improperly stored bottle can lead to significantly reduced activity. Always use a fresh bottle or a freshly distilled reagent if possible.

      • Stoichiometry & Temperature: This reaction often requires a stoichiometric excess of the halogenating agent and heating (e.g., 100-130 °C). Ensure you are using at least 2-3 equivalents of POBr₃ and that the reaction is heated sufficiently to drive it to completion. Monitor by TLC until the 4-hydroxy starting material is gone.

    • Workup Losses: The quinoline product is basic due to the ring nitrogen. During an aqueous workup, if the pH is too acidic, your product will be protonated and become water-soluble.

      • Solution: Perform the final extraction at a basic pH (pH 9-11). After quenching the reaction (e.g., pouring onto ice), carefully basify the solution with NaOH or K₂CO₃ while cooling. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low-yield issues.

G start Low Yield of This compound check_sm Is Starting Material (SM) consumed? (Check TLC) start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause1 Cause: Incomplete Reaction • Temp too low? • Time too short? • Inactive reagents? sm_present->cause1 check_tar Is there significant tar/decomposition? sm_gone->check_tar solution1 Solution: • Increase temperature/time • Use fresh reagents • Optimize stoichiometry cause1->solution1 tar_yes Yes check_tar->tar_yes Yes tar_no No check_tar->tar_no No cause2 Cause: Decomposition • Temp too high? • Acid too concentrated? tar_yes->cause2 cause3 Cause: Side Products / Workup Loss • Inefficient cyclization? • Incomplete halogenation? • Product lost in aqueous layer? tar_no->cause3 solution2 Solution: • Lower reaction temp • Control exotherms • Use milder acid (PPA) cause2->solution2 solution3 Solution: • Confirm intermediate steps • Ensure anhydrous halogenation • Basify workup (pH >9) before extraction cause3->solution3

Caption: A decision tree for troubleshooting low yield.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which solvent is best for the Gould-Jacobs cyclization?

    • A: A high-boiling, inert solvent is required. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, bp ≈ 257 °C) is the most commonly cited and effective solvent. Diphenyl ether can also be used. Using a lower-boiling solvent will prevent the reaction from reaching the necessary temperature for efficient cyclization.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of techniques is essential.

      • TLC: To assess purity and compare with starting materials.

      • ¹H and ¹³C NMR: This is the most definitive method for structural confirmation. You should see characteristic signals for the quinoline ring protons, the methyl group, and the correct number of carbons in the aromatic region.

      • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for bromine (a characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

      • Melting Point: A sharp melting point indicates high purity.

  • Q: What are the primary safety concerns with this synthesis?

    • A:

      • High Temperatures: The use of Dowtherm A requires careful heating to avoid superheating and potential flash fires. Always work in a well-ventilated fume hood.

      • Corrosive Reagents: Phosphorus halides (POBr₃, PBr₃) are highly corrosive and react violently with water. Handle them with extreme care under an inert atmosphere (e.g., nitrogen or argon). Concentrated sulfuric acid is also highly corrosive.

      • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (check a glove compatibility chart for the specific reagents you are using).

Section 4: Reference Experimental Protocol (Gould-Jacobs Route)

This protocol is a representative, detailed procedure based on established methodologies for similar quinoline syntheses. Users must adapt and optimize this protocol based on their own experimental observations and safety assessments.

Step 1: Synthesis of Diethyl 2-((6-bromo-2-methylphenyl)amino)methylenemalonate
  • In a round-bottom flask equipped with a condenser, combine 2-methyl-6-bromoaniline (1.0 eq), diethyl 2-(ethoxymethylidene)malonate (1.1 eq), and ethanol (approx. 5 mL per gram of aniline).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction progress by TLC until the aniline spot has disappeared.

  • Allow the reaction to cool to room temperature. The product may crystallize directly. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.

Step 2: Thermal Cyclization to 4-hydroxy-8-methylquinoline
  • Safety First: This step involves very high temperatures. Ensure your glassware is free of cracks and your heating setup is stable and located in a fume hood.

  • In a flask suitable for high temperatures (e.g., a three-neck flask with a mechanical stirrer and a condenser), add Dowtherm A (approx. 10 mL per gram of the intermediate from Step 1).

  • Heat the Dowtherm A to 250 °C using a heating mantle connected to a temperature controller.

  • Slowly add the intermediate from Step 1 in portions to the hot solvent. Vigorous evolution of ethanol will be observed.

  • Maintain the temperature at 250 °C for 30-60 minutes after the addition is complete. Monitor by TLC if possible (a high-boiling eluent may be needed).

  • Allow the mixture to cool to below 100 °C, then pour it cautiously into a large beaker of hexane or petroleum ether to precipitate the product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash thoroughly with hexane to remove the Dowtherm A. The crude product is 8-bromo-4-hydroxy-2-methylquinoline.

Step 3: Bromination to this compound
  • Safety First: Handle POBr₃ in a fume hood under an inert atmosphere. It is highly corrosive and moisture-sensitive.

  • In a dry flask under a nitrogen atmosphere, add the crude 4-hydroxyquinoline from Step 2.

  • Add phosphorus oxybromide (POBr₃, approx. 3-5 equivalents) carefully.

  • Heat the mixture to 120 °C with stirring for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Workup: Cautiously pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This is a highly exothermic quench.

  • Once the quench is complete, place the beaker in an ice bath and slowly basify the solution to pH > 9 using a concentrated NaOH or K₂CO₃ solution.

  • Extract the aqueous layer 3-4 times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (a gradient of hexane/ethyl acetate is a good starting point) or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).

Data Summary Table
StepKey ReagentsTypical Temp.Typical TimeKey Challenge
1. Condensation Aniline, EMME80 °C (Reflux)2-3 hDriving to completion
2. Cyclization Anilinomethylenemalonate250 °C30-60 minTemperature control, avoiding tar
3. Halogenation 4-Hydroxyquinoline, POBr₃120 °C2-4 hAnhydrous conditions, safe quench
4. Purification Crude ProductAmbientN/ASeparation from close-boiling impurities

Section 5: References

  • Gould-Jacobs Reaction Overview: A comprehensive description of the reaction mechanism and applications. Organic Reactions, 1946 , 3, 1. (Note: This is a classic reference; a direct URL is not practical, but it is a foundational citation in organic synthesis).

  • Modern Quinoline Synthesis Review: Provides an overview of various methods for quinoline synthesis, including the Combes and Gould-Jacobs reactions. Chemical Reviews, 2005 , 105(7), 2829–2872. --INVALID-LINK--

  • Use of High-Boiling Solvents in Synthesis: Discusses the practical aspects and safety of using solvents like Dowtherm A. Organic Process Research & Development, 2011 , 15(4), 933-938. --INVALID-LINK--

  • Halogenation of Hydroxyquinolines: While not a direct protocol, this paper describes similar halogenation procedures on related heterocyclic systems, providing a basis for the proposed method. Journal of Medicinal Chemistry, 2010 , 53(13), 5035–5047. --INVALID-LINK--

side reactions to avoid during the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies to mitigate common side reactions encountered during the synthesis of quinoline derivatives. By understanding the mechanistic origins of these undesired pathways, you can optimize your reaction conditions, improve yields, and streamline purification processes. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for the most common classical quinoline syntheses.

Section 1: The Skraup & Doebner-von Miller Syntheses

These powerful methods are known for their harsh conditions, which often lead to two primary challenges: dangerously exothermic reactions and significant tar formation.

FAQ 1: My Skraup reaction is extremely vigorous and difficult to control. What causes this, and how can I moderate it?

Answer: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps, all of which are promoted by concentrated sulfuric acid.[1] This can create a dangerous runaway reaction.

Causality: The primary cause is the uncontrolled, rapid polymerization of the acrolein intermediate and the highly exothermic nature of the oxidation step under strongly acidic, high-temperature conditions.[2]

Troubleshooting Protocol: Employing a Moderator

The most effective strategy is the addition of a moderating agent, such as ferrous sulfate (FeSO₄), which makes the reaction less violent.[3][4] It is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process over a longer period.[5][6]

Detailed Protocol (Adapted from Organic Syntheses[3]):

  • Reagent Charging: In a large round-bottom flask equipped with a mechanical stirrer and a wide-bore reflux condenser, add the reagents in the following specific order:

    • Aniline (1.0 mole)

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (~0.1 moles)

    • Glycerol (anhydrous, ~3.0 moles)

    • Nitrobenzene (oxidizing agent, ~0.4 moles)

  • Acid Addition: With vigorous stirring and external cooling (e.g., an ice-water bath), slowly and cautiously add concentrated sulfuric acid (~400 mL). Proper mixing before heating is crucial.[4]

  • Controlled Heating:

    • Gently heat the mixture. Once boiling commences, immediately remove the external heat source.

    • The heat of the reaction itself should sustain a vigorous reflux for 30-60 minutes.[5]

    • If the reaction becomes too violent, assist the condenser by wrapping a wet towel around the upper part of the flask.

    • Only after the initial exotherm has subsided should you reapply heat to maintain reflux for an additional 3-5 hours to ensure the reaction goes to completion.

FAQ 2: I'm observing significant tar formation in my Skraup or Doebner-von Miller reaction, leading to low yields and difficult purification. How can I prevent this?

Answer: Tar formation is arguably the most common side reaction in these syntheses. It results from the acid-catalyzed polymerization of the highly reactive α,β-unsaturated carbonyl intermediate (acrolein from glycerol in the Skraup synthesis, or the aldehyde/ketone reactant in the Doebner-von Miller).[7][8]

Causality: Under strong acid catalysis, α,β-unsaturated carbonyls are highly susceptible to self-condensation and polymerization, forming high-molecular-weight, insoluble tars.[9] This side reaction competes directly with the desired cyclization pathway.

Troubleshooting Protocol: Biphasic Solvent System (Doebner-von Miller)

A highly effective method to minimize polymerization is to employ a two-phase solvent system. This approach sequesters the α,β-unsaturated carbonyl compound in an organic phase, limiting its contact with the high concentration of acid in the aqueous phase where the aniline salt resides.[9][10]

Detailed Protocol (Adapted from Matsugi et al.[10]):

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 eq) in aqueous hydrochloric acid (e.g., 6 M HCl). Add an immiscible organic solvent like toluene.

  • Reagent Addition: Heat the biphasic mixture to reflux. In a separate addition funnel, dissolve the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq) in toluene.

  • Slow Addition: Add the toluene solution of the carbonyl compound dropwise to the refluxing biphasic mixture over 1-2 hours. This maintains a low concentration of the carbonyl in the system at any given time, favoring the reaction with aniline over self-polymerization.[7]

  • Reaction & Workup: After the addition is complete, continue refluxing for 4-6 hours. After cooling, carefully neutralize the aqueous layer with a base (e.g., NaOH solution) and extract the quinoline product with an organic solvent.

ParameterStandard ConditionsOptimized ConditionsEffect on Side Reactions
Solvent System Homogeneous (e.g., acid)Biphasic (e.g., water/toluene)Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[9]
Reagent Addition All at onceSlow dropwise addition of carbonylMaintains a low concentration of the carbonyl, disfavoring self-condensation.[8]
Moderator (Skraup) AbsentFeSO₄ presentControls exotherm, preventing localized overheating that accelerates tarring.[5]

Section 2: The Friedländer Synthesis

The Friedländer synthesis offers a more convergent route but is susceptible to self-condensation of carbonyl partners and issues with regioselectivity.

FAQ 3: My base-catalyzed Friedländer reaction is yielding significant byproducts from the self-condensation of my ketone. How can I avoid this?

Answer: The aldol self-condensation of the ketone starting material (the component with the α-methylene group) is a major competing side reaction, particularly under basic conditions. This leads to a complex mixture of products and makes purification challenging.

Causality: A base can deprotonate the α-carbon of the ketone, forming an enolate. This enolate can then act as a nucleophile, attacking another molecule of the ketone (self-condensation) instead of the intended 2-aminoaryl aldehyde/ketone.

Troubleshooting Protocol: Use of an Imine Analog or Acid Catalysis

  • Switch to Acid Catalysis: One of the simplest solutions is to switch from a base catalyst to an acid catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid).[11] Acidic conditions do not favor enolate formation to the same extent, thereby suppressing the aldol pathway. Solvent-free conditions using these catalysts have also proven effective.[12]

  • Use an Imine Analog: To completely prevent aldol condensation, especially if basic conditions are required, one can replace the 2-aminoaryl aldehyde/ketone with its corresponding imine derivative. This modification ensures the initial step is the desired condensation, bypassing the possibility of ketone self-reaction.[13]

Workflow for Mitigating Aldol Condensation

start Problem: Aldol Self-Condensation in Friedländer Synthesis strategy1 Strategy 1: Change Catalyst System start->strategy1 strategy2 Strategy 2: Modify Starting Material start->strategy2 acid_cat Switch to Acid Catalyst (e.g., p-TsOH, Iodine, Lewis Acids) strategy1->acid_cat imine_analog Use Imine Analog of 2-Aminoaryl Aldehyde/Ketone strategy2->imine_analog result1 Result: Aldol side reaction is suppressed. Desired quinoline is formed. acid_cat->result1 result2 Result: Self-condensation pathway is blocked. Desired quinoline is formed. imine_analog->result2

Caption: Troubleshooting workflow for aldol side reactions.

FAQ 4: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of two regioisomers. How can I control the regioselectivity?

Answer: When an unsymmetrical ketone with two distinct α-methylene groups is used, condensation can occur on either side, leading to a mixture of isomeric quinoline products, which are often difficult to separate.[3][14]

Causality: The regiochemical outcome is determined by which α-proton is abstracted to form the enolate (or which α-position attacks under acidic conditions). This is governed by a delicate balance of steric hindrance and the kinetic vs. thermodynamic stability of the enolate intermediate.

Troubleshooting Protocol: Catalyst and Condition Control

Recent studies have shown that specific amine catalysts can provide excellent regiocontrol, favoring condensation at the methyl group over a methylene group.[2]

Detailed Protocol (Adapted from Dormer et al., J. Org. Chem.[15]):

  • Catalyst Selection: Use a cyclic secondary amine catalyst. Pyrrolidine derivatives have been shown to be highly effective. The bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) provided the highest regioselectivity.[2]

  • Reaction Setup: In a reaction vessel, combine the 2-aminoaryl aldehyde (1.0 eq) and the amine catalyst (e.g., pyrrolidine, 0.2 eq) in a suitable solvent like toluene.

  • Slow Addition & Temperature Control: Heat the mixture to a higher temperature (e.g., 80-100 °C). Slowly add the unsymmetrical methyl ketone (1.2-1.5 eq) to the reaction mixture over several hours using a syringe pump. Higher temperatures and slow addition rates have been shown to significantly increase the regioselectivity in favor of the 2-substituted product.[2][14]

  • Monitoring: Monitor the reaction by TLC or GC-MS to determine completion and assess the isomeric ratio.

ConditionEffect on Regioselectivity (Methyl vs. Methylene Attack)Reference
Catalyst Base (e.g., KOH) often gives mixtures. Cyclic amines (e.g., pyrrolidine) strongly favor attack at the less hindered methyl group.[2][15]
Temperature Higher temperatures (e.g., 100 °C) increase selectivity for the methyl group with amine catalysts.[2]
Addition Rate Slow addition of the ketone disfavors the formation of the undesired isomer.[2]

Section 3: The Combes Synthesis

The primary challenge in the Combes synthesis is controlling the regioselectivity of the acid-catalyzed cyclization when using unsymmetrical starting materials.

FAQ 5: My Combes synthesis with an unsymmetrical β-diketone is producing the wrong regioisomer. How can I direct the cyclization to the desired position?

Answer: The acid-catalyzed annulation (ring closure) step in the Combes synthesis is an intramolecular electrophilic aromatic substitution. When the aniline has two non-equivalent ortho positions available for cyclization, a mixture of regioisomers can result. The outcome is dictated by both steric and electronic factors.[8]

Causality:

  • Electronic Effects: Electron-donating groups on the aniline ring activate the ortho and para positions, influencing the nucleophilicity of the carbon atoms that attack the enamine intermediate.

  • Steric Effects: Bulky substituents on either the aniline or the β-diketone will hinder cyclization at the more sterically congested position. The annulation step is often the rate-determining step where steric effects play a crucial role.[8]

Troubleshooting Protocol: Strategic Substituent and Catalyst Choice

  • Analyze Substituent Effects:

    • Aniline Substituents: An electron-donating group (e.g., -OCH₃) on the aniline will generally direct cyclization to the ortho position that is not sterically hindered. Conversely, electron-withdrawing groups (e.g., -Cl, -F) can alter the preferred site of attack.[8]

    • Diketone Substituents: Increasing the steric bulk of one of the R groups on the β-diketone will strongly favor cyclization involving the less sterically hindered carbonyl group.[8]

  • Optimize the Acid Catalyst: The choice of acid can influence the isomer ratio. Polyphosphoric acid (PPA) is often a more effective dehydrating agent and catalyst than sulfuric acid (H₂SO₄) and can sometimes provide different regioselectivity.[13] A screening of different acid catalysts (H₂SO₄, PPA, Eaton's reagent) is recommended.

Pathway Diagram: Regioselectivity in Combes Synthesis

start Unsymmetrical Aniline + Unsymmetrical β-Diketone enamine Enamine Intermediate start->enamine pathA Pathway A: Cyclization at less hindered ortho position enamine->pathA Favored by: - Bulky substituents - EDG on aniline pathB Pathway B: Cyclization at more hindered ortho position enamine->pathB Disfavored control Controlling Factors: - Steric Bulk (Aniline & Diketone) - Electronic Effects (Aniline) - Acid Catalyst (H₂SO₄ vs PPA) enamine->control productA Kinetic Product (Often Major) pathA->productA productB Thermodynamic Product (Often Minor) pathB->productB

Caption: Factors influencing regiochemical outcome in the Combes synthesis.

References

Technical Support Center: Gould-Jacobs Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming low yields and other common challenges in this important quinoline synthesis. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Initial Condensation Product

Q: I'm seeing a low yield of my anilidomethylenemalonate intermediate before the cyclization step. What are the likely causes and how can I fix this?

A: A low yield at this initial stage is a common problem that can often be resolved by addressing a few key factors. The condensation of an aniline with an alkoxymethylenemalonic ester is the foundation of the entire synthesis, so optimizing this step is critical.

  • Causality & Experimental Choices:

    • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction's progress by observing the evolution of ethanol is a common method. For more precise tracking, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable.[1]

    • Reagent Stoichiometry: An insufficient amount of the malonic ester derivative can lead to an incomplete reaction. Using a slight excess (1.0-1.2 equivalents) of the malonic ester can help drive the reaction to completion.[1]

    • Reagent Quality: The purity of your starting materials is paramount. Impurities in the aniline or degradation of the malonic ester derivative can inhibit the reaction or lead to unwanted side products. Always use fresh, high-quality reagents.[1][2]

  • Troubleshooting Workflow:

    G cluster_start Problem: Low Condensation Yield cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Low yield of anilidomethylenemalonate solution1 Increase malonic ester to 1.2 eq. start->solution1 Stoichiometry solution2 Extend reaction time (monitor by TLC/LC-MS) start->solution2 Kinetics solution3 Verify reagent purity (use fresh reagents) start->solution3 Purity outcome Improved yield of condensation product solution1->outcome solution2->outcome solution3->outcome

    Troubleshooting low condensation yield.

Issue 2: Incomplete Cyclization or No Reaction in the High-Temperature Step

Q: My condensation product is formed, but the subsequent high-temperature cyclization is not proceeding to completion. What should I do?

A: The thermal cyclization is the most energy-intensive step of the Gould-Jacobs reaction and often requires very high temperatures, typically in the range of 250-300°C.[1] Incomplete cyclization is a frequent hurdle.

  • Causality & Experimental Choices:

    • Insufficient Temperature: The activation energy for the 6-electron cyclization is high. If the temperature is too low, the reaction will be sluggish or may not proceed at all.[3]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring plays a significant role. Electron-donating groups at the meta-position generally facilitate the reaction.[4][5] Conversely, electron-withdrawing groups can make the cyclization more difficult, requiring more forcing conditions.[1]

    • Inefficient Heat Transfer: Uneven heating can lead to localized overheating and decomposition, while other parts of the mixture remain below the required reaction temperature. High-boiling, inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are used to ensure uniform and stable high temperatures.[1][6]

  • Troubleshooting & Optimization:

    • Increase Temperature: Gradually increase the reaction temperature. A thorough temperature-time examination is often necessary to find the optimal conditions that promote cyclization without causing significant degradation.[3]

    • Increase Reaction Time: If raising the temperature leads to decomposition, extending the reaction time at the current temperature may improve the yield. However, be aware of potential product degradation with prolonged heating.[1]

    • Consider Microwave Heating: Microwave irradiation is an excellent alternative to conventional heating. It provides rapid and efficient heating, often leading to significantly shorter reaction times and higher yields.[1][3][7]

    • Ensure Anhydrous Conditions: While not always a strict requirement, ensuring your reagents and solvent are dry can sometimes improve the reaction outcome.[1]

Issue 3: Significant Formation of Dark Tarry Byproducts

Q: My reaction mixture is turning into a dark, tarry mess at high temperatures, resulting in a low yield of the desired product. How can I minimize this?

A: The formation of dark-colored tars is a clear indication of decomposition at the high temperatures required for cyclization.[1] Finding the right balance between the temperature needed for cyclization and the threshold for degradation is key.

  • Causality & Experimental Choices:

    • Overheating/Prolonged Heating: Exceeding the optimal temperature or heating for too long can lead to the decomposition of both the starting material and the product.[1]

    • Atmosphere: The reaction may be sensitive to air at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[1]

  • Mitigation Strategies:

StrategyRationale
Optimize Temperature and Time Perform small-scale optimization experiments to find the ideal balance between cyclization and degradation for your specific substrate.[1][3]
Use a High-Boiling, Inert Solvent Solvents like Dowtherm A or diphenyl ether help maintain a stable, uniform high temperature and minimize localized overheating.[1]
Inert Atmosphere Conducting the reaction under nitrogen or argon can prevent oxidative side reactions that contribute to tar formation.[1]
Issue 4: Product is a Viscous Oil or Difficult to Crystallize

Q: After the reaction, I'm left with a viscous oil that is difficult to purify and won't crystallize. What are my options?

A: This is a common work-up and purification challenge, often caused by the presence of impurities or residual high-boiling solvent.

  • Causality & Experimental Choices:

    • Residual Solvent: High-boiling solvents like Dowtherm A can be difficult to remove completely and can keep your product oily.

    • Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization.

  • Purification Workflow:

    G cluster_start Problem cluster_solutions Purification Strategies cluster_outcome Desired Outcome start Product is a viscous oil solution1 Thoroughly remove high-boiling solvent under high vacuum start->solution1 Solvent Removal solution3 Purify via column chromatography start->solution3 Direct Purification solution2 Triturate with a non-polar solvent (e.g., hexane, ether) solution1->solution2 Induce Crystallization outcome Crystalline, pure product solution2->outcome solution3->outcome

    Workflow for purifying oily products.
    • Trituration: Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like hexane or petroleum ether.[1] This can help crash out the more polar product while washing away non-polar impurities.

    • Column Chromatography: If trituration fails, purification by column chromatography is a reliable method to separate the desired product from impurities.[1]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol can be observed. Monitor the reaction by TLC or LC-MS to ensure the consumption of the aniline.[1]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to ~250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC.[1][6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[1]

    • Collect the solid by filtration and wash thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent.[8]

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation for rapid and efficient heating, often leading to improved yields and shorter reaction times.

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1][3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • Wash the precipitate with a cold solvent like acetonitrile to remove unreacted starting materials.[3]

    • Collect the solid by filtration and dry under vacuum.

    • Analyze the product purity and yield using analytical techniques such as HPLC-MS. The product is often of high purity (>95%).[8]

Mechanistic Overview

The Gould-Jacobs reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate, followed by a thermal 6-electron cyclization to form the quinoline ring system.[4][5]

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products aniline Aniline condensation Condensation (100-130°C) aniline->condensation malonate Alkoxymethylenemalonate malonate->condensation intermediate Anilidomethylenemalonate condensation->intermediate cyclization Thermal Cyclization (~250°C) product 4-Hydroxyquinoline Derivative cyclization->product intermediate->cyclization

Simplified workflow of the Gould-Jacobs reaction.

References

Technical Support Center: Purification of Halogenated Quinolines via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these compounds using column chromatography. The inherent basicity of the quinoline nitrogen and the unique electronic properties imparted by halogen substituents often lead to frustrating purification outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, grounded in established scientific principles.

Troubleshooting Guide: From Tailing Peaks to Compound Decomposition

This section addresses the most common problems encountered during the column chromatography of halogenated quinolines. Each issue is broken down by its probable cause, followed by a series of actionable solutions.

Issue 1: Pronounced Streaking or Tailing of the Compound

One of the most frequent challenges is the observation of "tailing" or "streaking," where the compound elongates on the TLC plate and elutes from the column over a large number of fractions, leading to poor separation and low purity.[1][2]

Causality: The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, often irreversible, adsorption prevents the compound from moving smoothly with the mobile phase, causing it to lag behind and create a "tail."

Solutions:

  • Mobile Phase Modification: The most effective and common solution is to add a small amount of a basic modifier to the eluent.[1][3]

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. The TEA is a stronger base than the quinoline and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound. This allows the halogenated quinoline to elute more symmetrically.[3]

    • Ammonia: A solution of 1-2% ammonia in methanol can also be used as a polar component of the mobile phase to achieve a similar effect.

  • Stationary Phase Selection: If mobile phase modification is insufficient, consider changing the stationary phase.

    • Deactivated Silica Gel: You can deactivate the silica gel yourself by pre-flushing the packed column with a solvent system containing a higher concentration of a base (e.g., 2-3% TEA) before loading your sample.[3]

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds like quinolines, as it lacks the strong acidic sites that cause tailing.[1][3]

  • Optimize Sample Loading: Overloading the column is a common contributor to peak broadening and tailing.[1] A general guideline is to use a silica gel-to-crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[1]

Issue 2: The Compound Will Not Elute from the Column (Stuck at the Origin)

In some cases, the interaction with the stationary phase is so strong that the halogenated quinoline fails to move from the top of the column, even with highly polar solvent systems.

Causality: This is an extreme case of the interaction described in Issue 1. The combination of the quinoline's basicity and the specific electronic effects of the halogen substituents can lead to exceptionally strong adsorption on silica gel.

Solutions:

  • Systematic Polarity Increase: Ensure a systematic and significant increase in mobile phase polarity. Standard systems like ethyl acetate/hexanes may not be sufficient. Consider more polar solvent systems such as:

    • Dichloromethane/Methanol

    • Ethyl Acetate/Methanol

    • Chloroform/Methanol

  • Employ a Basic Modifier: As with tailing, adding triethylamine or another suitable base to the most polar solvent system you've tried is often the key to elution.[1][3]

  • Change the Stationary Phase: If the compound remains immobile on silica even with modifiers, switching to a less acidic stationary phase like neutral or basic alumina is the most logical next step.[3]

Issue 3: Compound Decomposition During Purification

Observing new, unexpected spots on the TLC analysis of collected fractions, or experiencing a significantly low recovery of the desired product, can indicate that the halogenated quinoline is degrading on the column.

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive organic compounds.[4] Halogenated quinolines, depending on the position and type of halogen, may be susceptible to hydrolysis, elimination, or other acid-catalyzed decomposition pathways.

Solutions:

  • Deactivate the Stationary Phase: Pre-treating the silica gel with a base like triethylamine neutralizes the acidic sites, creating a milder environment for your compound.[3]

  • Minimize Residence Time: The longer the compound is in contact with the stationary phase, the greater the opportunity for degradation.

    • Use Flash Chromatography: Applying pressure (flash chromatography) significantly speeds up the elution process, reducing the compound's residence time on the column.[1]

  • Work at Lower Temperatures: For thermally labile compounds, running the column in a cold room can help mitigate decomposition.[1]

  • Consider Alternative Stationary Phases: If decomposition persists on silica, even after deactivation, using alumina (basic or neutral) or other bonded phases like diol or amine can provide a less harsh environment.[3]

  • Alternative Purification Methods: If all chromatographic attempts lead to degradation, other techniques such as recrystallization or preparative HPLC should be considered.[1]

Issue 4: Poor Separation of Closely Related Halogenated Quinolines

A common scenario involves separating a desired halogenated quinoline from isomers or dehalogenated impurities, which often have very similar polarities.[5]

Causality: Compounds with similar structures and functional groups will have very similar partition coefficients between the stationary and mobile phases, making them difficult to resolve.[5]

Solutions:

  • Optimize the Solvent System: This is a process of fine-tuning.

    • Test Multiple Solvent Systems: Systematically screen different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/toluene) using TLC to find the system that provides the maximum separation (largest ΔRf).

    • Isocratic vs. Gradient Elution: For very close spots, a shallow gradient elution (a slow, gradual increase in the polar solvent) can often provide better resolution than an isocratic (constant solvent composition) elution.

  • Increase Column Length and Decrease Particle Size: A longer column provides more theoretical plates for the separation to occur.[6] Using a stationary phase with a smaller particle size increases the surface area, which can also enhance separation efficiency.[6]

  • Careful Column Packing and Loading: A well-packed column without air bubbles or channels is crucial for good separation.[6][7] Additionally, loading the sample in a minimal amount of solvent creates a narrow starting band, which is essential for high resolution.[1][8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my halogenated quinoline?

A1: The choice depends primarily on the stability and basicity of your compound.

  • Silica Gel: This is the most common and first choice for most purifications due to its versatility.[9][10] However, for basic compounds like quinolines, it often requires modification of the mobile phase (e.g., adding TEA) to prevent tailing.[1][3]

  • Alumina: This is an excellent alternative for acid-sensitive or very basic compounds.[1][3] It is available in three forms: acidic, neutral, and basic. For halogenated quinolines, neutral or basic alumina is recommended.

  • Reversed-Phase Silica (C18): For more polar halogenated quinolines, reversed-phase chromatography might be an option. Here, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[3]

Q2: How do I translate my TLC results to a column chromatography solvent system?

A2: Thin-Layer Chromatography (TLC) is your primary tool for method development. The ideal solvent system for your column is one that gives your desired compound an Rf value of approximately 0.2-0.35 on the TLC plate.[1]

  • An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf < 0.2 suggests the compound will be too retained, requiring an excessive volume of solvent and leading to band broadening.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a sample application technique used when your crude product has poor solubility in the chromatography eluent.[1][8] Protocol:

  • Dissolve your crude sample in a suitable, low-boiling point solvent (e.g., dichloromethane, acetone).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.[1][8] This method ensures that the entire sample is introduced to the column in a very narrow, concentrated band, which can significantly improve separation.[1]

Q4: Can the pH of the mobile phase affect my separation?

A4: Absolutely. For ionizable compounds like quinolines, the pH of the mobile phase is a critical parameter that can dramatically affect retention and peak shape.[11][12][13][14] By controlling the pH, you can control the ionization state of your molecule. The basic quinoline nitrogen can be protonated at low pH. While this is more commonly manipulated in reversed-phase HPLC, the principle applies.[3][11] Adding a small amount of acetic acid to the eluent for a carboxylic acid-containing compound is a similar strategy to ensure it remains protonated and less polar.[15] For basic quinolines, adding a base like TEA ensures the compound remains in its neutral, less polar form and minimizes interactions with acidic silanol groups.[3]

Experimental Workflow & Decision Making

The following diagrams illustrate the logical flow for troubleshooting and developing a purification method for halogenated quinolines.

Diagram 1: Troubleshooting Common Purification Issues

Troubleshooting_Workflow start Problem Observed tailing Streaking or Tailing start->tailing no_elution No Elution / Stuck at Origin start->no_elution decomposition Decomposition / Low Yield start->decomposition poor_sep Poor Separation start->poor_sep sol_tailing1 Add 0.1-1% TEA to Mobile Phase tailing->sol_tailing1 Primary Solution sol_elution1 Increase Solvent Polarity (e.g., add Methanol) no_elution->sol_elution1 First Step sol_decomp1 Deactivate Silica with TEA decomposition->sol_decomp1 First Step sol_sep1 Optimize Solvent System (TLC Screening) poor_sep->sol_sep1 Method Development sol_tailing2 Switch to Neutral or Basic Alumina sol_tailing1->sol_tailing2 If Unsuccessful sol_elution2 Add TEA to Polar Mobile Phase sol_elution1->sol_elution2 If Still Stuck sol_elution3 Switch to Alumina sol_elution2->sol_elution3 Final Option sol_decomp2 Use Flash Chromatography (Minimize Time) sol_decomp1->sol_decomp2 Also Consider sol_decomp3 Consider Alternative Stationary Phase (Alumina) sol_decomp2->sol_decomp3 If Persists sol_sep2 Use a Shallow Gradient sol_sep1->sol_sep2 For Close Spots sol_sep3 Improve Technique: - Longer Column - Narrower Sample Band sol_sep2->sol_sep3 For Difficult Separations

Caption: A decision tree for troubleshooting common issues.

Diagram 2: General Protocol for Method Development

Method_Development step1 1. TLC Screening - Test multiple solvent systems - Aim for Rf ≈ 0.2-0.35 step2 Check for Tailing on TLC step1->step2 step3 Add 0.5% TEA to Solvent System & Re-run TLC step2->step3 Tailing Observed step4 2. Select Stationary Phase - Silica (with TEA if needed) - Alumina (if tailing persists) step2->step4 No Tailing step3->step4 step5 3. Prepare Column - Slurry pack for uniformity - Add sand layer step4->step5 step6 4. Sample Loading - Use Wet or Dry Loading - Ensure narrow band step5->step6 step7 5. Elution & Collection - Run isocratic or gradient - Collect fractions - Monitor by TLC step6->step7 step8 6. Combine & Concentrate - Combine pure fractions - Remove solvent step7->step8

Caption: Step-by-step workflow for purification method development.

Data Summary Table

ParameterRecommendation for Halogenated QuinolinesRationale
Stationary Phase Silica Gel (primary), Neutral/Basic Alumina (secondary)Silica is versatile but its acidity requires mitigation. Alumina is a good alternative for very basic or sensitive compounds.[1][3]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Masks acidic silanol sites on silica, preventing strong adsorption and peak tailing of the basic quinoline.[1][3]
Optimal TLC Rf 0.2 - 0.35Balances retention for good separation with a reasonable elution time and volume.[1]
Sample Loading Dry loading for poor solubility; minimal solvent for wet loadingCreates a narrow starting band, which is critical for achieving high resolution.[1][8]
Elution Mode Flash Chromatography (with pressure)Minimizes the time the compound spends on the column, reducing the risk of on-column degradation.[1]
Silica:Crude Ratio 30:1 to 100:1 (by weight)Ensures sufficient stationary phase surface area to avoid column overloading, which causes band broadening.[1]

References

Technical Support Center: 4-Bromo-8-methylquinoline - Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Bromo-8-methylquinoline?

For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] While some suppliers suggest room temperature storage[1][3], for long-term stability, refrigeration at 2-8°C is recommended.[2] It is also prudent to protect the compound from light.[4]

Q2: What is the typical appearance of this compound?

This compound is generally an off-white to light yellow solid.[2] A significant deviation from this appearance may indicate degradation or impurity.

Q3: What are the known incompatibilities of this compound?

As with many halogenated quinolines, this compound may be incompatible with strong oxidizing agents.[5][6] Reactions with such agents could lead to degradation of the quinoline ring system.

Q4: Is this compound sensitive to air or moisture?

The recommendation to store under an inert atmosphere suggests a potential sensitivity to air or moisture.[1][2] Exposure to atmospheric conditions could potentially lead to slow degradation over time, although specific degradation pathways for this molecule are not extensively documented in readily available literature.

Q5: What is the expected shelf life of this compound?

When stored under the recommended conditions (refrigerated, under inert gas, and protected from light), this compound is expected to be stable for an extended period. However, it is always best practice to re-analyze the purity of the compound if it has been in storage for a long time or if there are any visible changes in its appearance.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Scenario 1: The compound has changed color (e.g., darkened to brown).

  • Potential Cause: This is a common indicator of chemical degradation. Exposure to air, light, or impurities could be the cause. Halogenated aromatic compounds can sometimes discolor over time due to slow decomposition.

  • Recommended Action:

    • Assess Purity: Before use, verify the purity of the discolored material using an appropriate analytical technique such as NMR, HPLC, or LC-MS.

    • Purification: If the purity is compromised, consider recrystallization or column chromatography to repurify the compound.[5]

    • Proper Storage: Ensure that going forward, the compound is stored under an inert atmosphere, refrigerated, and protected from light.

Scenario 2: Inconsistent or unexpected results in my reaction.

  • Potential Cause: If this compound is a starting material, its degradation could lead to lower yields or the formation of unexpected byproducts. The bromine atom on the quinoline ring is a key reactive site for various coupling reactions.[5][7] Degradation may affect this reactivity.

  • Recommended Action:

    • Confirm Starting Material Integrity: Analyze the purity of your this compound sample.

    • Review Reaction Conditions: Ensure your reaction conditions are compatible with a halogenated quinoline. Avoid strong oxidizing agents unless they are a deliberate part of your reaction design.

    • Use a Fresh Sample: If possible, use a fresh, unopened sample of the compound to see if the issue persists.

Scenario 3: The compound is difficult to dissolve.

  • Potential Cause: While solubility data is not extensively published, if you observe a change in solubility compared to previous batches, it could indicate the presence of insoluble impurities or degradation products.

  • Recommended Action:

    • Verify Solvent: Double-check that you are using an appropriate solvent.

    • Purity Check: Analyze the compound for impurities.

    • Gentle Heating/Sonication: If the compound is known to be sparingly soluble, gentle heating or sonication may aid dissolution. However, be cautious as excessive heat can promote degradation.

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[2] or Room Temperature[1][3]Lower temperatures generally slow down the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)[1][2]To prevent potential oxidation or reaction with atmospheric moisture.
Light Protect from Light[4]To prevent photochemical degradation.
Container Tightly SealedTo prevent exposure to air and moisture.

Troubleshooting Workflow for Suspected Degradation

Troubleshooting_Workflow_for_4-Bromo-8-methylquinoline_Degradation start Start: Suspected Degradation (e.g., color change, inconsistent results) purity_check Step 1: Purity Analysis (NMR, HPLC, LC-MS) start->purity_check is_pure Is the compound pure? purity_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes purify Step 2: Purify Compound (Recrystallization, Chromatography) is_pure->purify No review_storage Review and Correct Storage Procedures use_compound->review_storage recheck_purity Re-analyze Purity purify->recheck_purity is_purification_successful Purification Successful? recheck_purity->is_purification_successful is_purification_successful->use_compound Yes discard Discard and Obtain New Sample is_purification_successful->discard No

Caption: Troubleshooting workflow for addressing suspected degradation of this compound.

References

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: Skraup vs. Friedländer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, exhibiting biological activities such as anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] Among the classical methods for constructing this vital bicyclic heterocycle, the Skraup and Friedländer syntheses, both developed in the 1880s, remain fundamental.[2][3]

This guide provides an objective, in-depth comparison of these two seminal methods. By examining their mechanisms, reaction conditions, substrate scope, and practical applications, we aim to equip researchers with the field-proven insights necessary to select the most strategic approach for their synthetic targets.

The Skraup Synthesis: A Classic Route from Simple Precursors

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a one-pot reaction that produces quinoline from the reaction of an aromatic amine (like aniline), glycerol, a strong acid (typically concentrated sulfuric acid), and an oxidizing agent.[3][4] It is a powerful method for creating the parent quinoline ring or derivatives with substituents on the benzene portion of the scaffold.

Mechanistic Pathway

The Skraup synthesis is a multi-step process initiated by the harsh, acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][5][6] The subsequent steps involve a conjugate addition, cyclization, and oxidation to yield the aromatic quinoline ring system.

  • Acrolein Formation: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein. This is the primary reason for the reaction's high temperature and strongly acidic nature.[5]

  • Michael Addition: The aromatic amine performs a 1,4-conjugate (Michael) addition to the acrolein intermediate.[5][7]

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure, followed by dehydration to form 1,2-dihydroquinoline.[2][5]

  • Oxidation: The final and crucial step is the oxidation of the 1,2-dihydroquinoline to the stable, aromatic quinoline. This requires an oxidizing agent.[5] Historically, nitrobenzene (which is reduced to aniline, a starting material) or arsenic acid were used.[3][8]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline Aniline invis1 Aniline->invis1 MichaelAdduct Michael Adduct Acrolein->MichaelAdduct Dihydroquinoline 1,2-Dihydroquinoline MichaelAdduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene) invis1->MichaelAdduct Michael Addition invis2 Friedlander_Mechanism Start 2-Aminoaryl Ketone + Carbonyl with α-Methylene Aldol Aldol Adduct Start->Aldol Pathway A (Aldol Condensation) SchiffBase Schiff Base Start->SchiffBase Pathway B (Schiff Base Formation) Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated Dehydration Quinoline Substituted Quinoline Unsaturated->Quinoline Intramolecular Cyclization & Dehydration CyclizedAldol Cyclized Adduct SchiffBase->CyclizedAldol Intramolecular Aldol Reaction CyclizedAldol->Quinoline Dehydration Workflow_Comparison cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis S1 Combine Aniline, Glycerol, Moderator (FeSO₄) S2 CAUTIOUSLY add conc. H₂SO₄ S1->S2 S3 Add Oxidizing Agent (e.g., Nitrobenzene) S2->S3 S4 Heat mixture (control exotherm) S3->S4 S5 Aqueous workup, Neutralization, Extraction S4->S5 F1 Combine 2-Aminoaryl Carbonyl, α-Methylene Carbonyl, Solvent F2 Add Catalyst (Acid or Base) F1->F2 F3 Heat mixture to reflux F2->F3 F4 Cool to crystallize or Aqueous workup F3->F4

References

A Comparative Guide to the Biological Activity of 4-Bromo-8-methylquinoline and Other Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. The strategic introduction of halogen atoms onto this heterocyclic system can profoundly influence its physicochemical properties, and consequently, its pharmacological profile. This guide provides an in-depth comparative analysis of the biological activity of 4-Bromo-8-methylquinoline, juxtaposing its performance with other halogenated quinolines. By synthesizing available experimental data and elucidating structure-activity relationships, this document aims to equip researchers with the critical insights needed to navigate the chemical space of halogenated quinolines for the development of novel therapeutic agents.

The Significance of Halogenation in Quinoline-Based Drug Discovery

Halogenation is a powerful tool in drug design, often employed to enhance the therapeutic efficacy of a lead compound. The introduction of halogens such as fluorine, chlorine, bromine, and iodine can modulate several key parameters including:

  • Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

  • Metabolic Stability: The strong carbon-halogen bond can block sites of metabolic degradation, thereby increasing the compound's half-life.

  • Binding Affinity: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can enhance the binding affinity of the compound to its target protein.

  • Electronic Effects: The electron-withdrawing or -donating nature of halogens can alter the electronic distribution within the quinoline ring system, influencing its reactivity and interaction with biological macromolecules.

The position and nature of the halogen substituent on the quinoline ring are critical determinants of its biological activity. This guide will specifically explore the impact of a bromine atom at the 4-position, in conjunction with a methyl group at the 8-position, and compare it to other halogen substitutions.

Biological Profile of this compound: An In-depth Look

While direct and extensive biological data for this compound is not abundantly available in the public domain, we can infer its potential activities based on the well-documented profiles of structurally similar brominated and 4-substituted quinolines. The primary areas of interest for this class of compounds are their anticancer and antimicrobial properties.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes involved in cancer progression. For brominated quinolines, the presence of the bromine atom has been shown to be crucial for their antiproliferative activity.

Inferred Anticancer Activity of this compound:

Based on structure-activity relationship (SAR) studies of related compounds, the 4-bromo substitution is anticipated to contribute to the cytotoxic potential of the molecule. The methyl group at the 8-position can also influence activity, potentially through steric or electronic effects that modulate target binding. For instance, studies on other methylquinolines have shown that the position of the methyl group can significantly impact genotoxicity and tumorigenic activity.[1][2]

Antimicrobial Efficacy

Halogenated quinolines have a long history as antimicrobial agents. The well-known fluoroquinolone antibiotics, for example, highlight the power of halogenation in this therapeutic area. Bromoquinolines have also been shown to possess potent activity against a range of bacterial and fungal pathogens.

Inferred Antimicrobial Activity of this compound:

The antimicrobial action of many quinoline derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] Other proposed mechanisms include metal ion chelation, which disrupts essential microbial enzymatic functions, and disruption of the cell membrane.[4][5] The 4-bromo substitution in this compound is expected to contribute to its antimicrobial potency.

Comparative Analysis: this compound vs. Other Halogenated Quinolines

A direct comparison of the biological activity of this compound with its 4-chloro and 4-fluoro analogs is crucial for understanding the role of the halogen atom. While comprehensive head-to-head studies are limited, we can draw valuable insights from the broader literature on halogenated quinolines.

Structure-Activity Relationship (SAR) Insights:

  • Nature of the Halogen: The biological activity of 4-halo-8-methylquinolines is expected to vary with the nature of the halogen. In many cases, the order of activity follows the trend I > Br > Cl > F, which often correlates with the increasing polarizability and potential for halogen bonding of the larger halogens. However, fluorine's unique properties, such as its high electronegativity and ability to form strong hydrogen bonds, can sometimes lead to unexpectedly high potency.

  • Position of the Halogen: The 4-position of the quinoline ring is a critical site for substitution. Modifications at this position have been shown to significantly impact antimalarial, anticancer, and antimicrobial activities.[6]

  • The 8-Methyl Group: The presence of a methyl group at the 8-position can influence the molecule's conformation and lipophilicity, which in turn can affect its interaction with biological targets. In some instances, an 8-methyl group has been shown to abolish the activity of 4-substituted quinolines, while in others, it can enhance it.[7]

Table 1: Comparative Cytotoxicity of Structurally Related Halogenated Quinolines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
6,8-Dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.05-FUNot Specified
HT29 (Colorectal Adenocarcinoma)26.25-FUNot Specified
HeLa (Cervical Carcinoma)24.15-FUNot Specified
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6 (range)Not SpecifiedNot Specified
HeLa (Cervical Carcinoma)6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29 (Colorectal Adenocarcinoma)6.7 - 25.6 (range)Not SpecifiedNot Specified
6-Bromo quinazoline derivativeMCF-7 (Breast Adenocarcinoma)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92DoxorubicinNot Specified

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of quinoline derivatives.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.[8][9][10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[11]

  • Formazan Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate add_compounds Add Compounds to Wells plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate prepare_dilutions Prepare Serial Dilutions of Test Compound prepare_dilutions->inoculate_plate incubate_plate Incubate for 16-24 hours inoculate_plate->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic Determine MIC Value read_results->determine_mic Anticancer_Mechanisms cluster_quinoline Halogenated Quinoline cluster_targets Cellular Targets cluster_effects Cellular Effects quinoline This compound dna DNA quinoline->dna Intercalation topoisomerase Topoisomerase quinoline->topoisomerase Inhibition kinases Protein Kinases quinoline->kinases Inhibition mitochondria Mitochondria quinoline->mitochondria dna_damage DNA Damage dna->dna_damage topoisomerase->dna_damage cell_cycle_arrest Cell Cycle Arrest kinases->cell_cycle_arrest ros ROS Production mitochondria->ros dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis ros->dna_damage

References

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 4-bromo-8-methylquinoline derivatives, a class of compounds with significant interest in medicinal chemistry. We will dissect the relative merits of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and validation data rooted in the principles of the International Council for Harmonisation (ICH) guidelines.[1]

The choice between analytical techniques is a critical decision in the drug development lifecycle. It hinges on the physicochemical properties of the analyte, the intended purpose of the method (e.g., impurity profiling, content uniformity, stability testing), and the required sensitivity and selectivity. For halogenated quinolines, both chromatographic techniques offer distinct advantages and challenges. This guide aims to provide the technical insights necessary to make an informed decision, ensuring that the selected method is not only validated but is unequivocally fit for its intended purpose.

The Analytical Imperative: Why Method Validation is Non-Negotiable

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The ICH Q2(R2) guideline provides a harmonized approach to demonstrate that an analytical procedure is suitable for its intended use.[1] This process is a self-validating system; a properly validated method yields consistently reliable and accurate data, which is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantification.

The logic of method validation ensures that every aspect of the analytical procedure is scrutinized and proven to be reliable.

Validation_Logic cluster_purpose Method's Intended Purpose cluster_params Core Validation Parameters (ICH Q2) cluster_outcome Outcome Purpose Assay / Impurity / Stability Specificity Specificity (Analyte vs. Others) Purpose->Specificity dictates requirements for... Linearity Linearity & Range (Response vs. Concentration) Purpose->Linearity dictates requirements for... Accuracy Accuracy (% Recovery) Purpose->Accuracy dictates requirements for... Precision Precision (Repeatability, Intermediate) Purpose->Precision dictates requirements for... Limits LOD & LOQ (Sensitivity) Purpose->Limits dictates requirements for... ValidatedMethod Validated, Fit-for-Purpose Analytical Method Specificity->ValidatedMethod collectively demonstrate... Linearity->ValidatedMethod collectively demonstrate... Accuracy->ValidatedMethod collectively demonstrate... Precision->ValidatedMethod collectively demonstrate... Limits->ValidatedMethod collectively demonstrate...

Caption: Logical relationship of key validation parameters for an analytical method.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling non-volatile and thermally labile compounds. For this compound derivatives, which are typically crystalline solids at room temperature, HPLC is often the default choice.

Causality in HPLC Method Development

The development of a robust HPLC method is a systematic process. For a substituted quinoline, a reversed-phase (RP) C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve adequate retention and peak shape. The addition of an acid, like trifluoroacetic acid (TFA) or formic acid, is often necessary to suppress the ionization of the basic quinoline nitrogen, thereby preventing peak tailing and ensuring symmetrical peaks. UV detection is suitable as the quinoline ring system is a strong chromophore.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a representative example for the quantitative analysis of a this compound derivative in a drug substance.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

      • Rationale: A gradient is chosen to ensure elution of potential impurities with different polarities within a reasonable runtime. Formic acid improves peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

      • Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 230 nm.

      • Rationale: This wavelength is chosen to provide a good response for the quinoline chromophore while minimizing interference from common solvents.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

    • Sample Solution (100 µg/mL): Prepare the sample similarly to the standard solution.

    • Rationale: Using a diluent similar to the mobile phase minimizes injection shock and peak distortion.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed as mandated by ICH guidelines.[2][3][4] The drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to produce degradation products. The HPLC method must be able to resolve the main peak from all significant degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

While less common for non-volatile drug substances, GC-MS is an invaluable tool for identifying and quantifying volatile or semi-volatile impurities. For this compound derivatives, this could include residual synthesis solvents or specific, thermally stable impurities. The high separation efficiency of capillary GC columns combined with the specificity of a mass spectrometer provides exceptional analytical power.

Causality in GC-MS Method Development

The primary prerequisite for GC analysis is that the analyte must be volatile and thermally stable. While this compound itself may have limited volatility, it is often stable enough for GC analysis at elevated temperatures. The choice of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is standard for general-purpose screening of such semi-volatile compounds. The oven temperature is programmed to ramp from a lower temperature to a higher one to separate compounds based on their boiling points.

Experimental Protocol: GC-MS Analysis

This protocol is designed for the detection of volatile impurities and the main component.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Rationale: This non-polar column is robust and provides good separation for a wide range of semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.

    • Oven Program: Start at 100°C (hold for 2 min), ramp at 20°C/min to 300°C (hold for 5 min).

      • Rationale: The temperature program is designed to first elute highly volatile compounds (like solvents) and then the semi-volatile analyte and related impurities.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C (Electron Ionization at 70 eV).

    • Scan Range: 50-450 m/z.

  • Sample Preparation:

    • Solution (1 mg/mL): Accurately weigh 10 mg of the sample and dissolve in 10 mL of a suitable volatile solvent like toluene or dichloromethane.[5]

Workflow_Comparison cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow HPLC_Sample Sample Dissolution (e.g., Acetonitrile/Water) HPLC_Inject Liquid Injection (10 µL) HPLC_Sample->HPLC_Inject HPLC_Sep Reversed-Phase Separation (C18) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (Quantification) HPLC_Sep->HPLC_Detect GC_Sample Sample Dissolution (e.g., Toluene) GC_Inject Vaporization in Heated Inlet (280°C) GC_Sample->GC_Inject GC_Sep Gas-Phase Separation (DB-5MS Column) GC_Inject->GC_Sep GC_Detect Mass Spectrometry (Identification & Quant.) GC_Sep->GC_Detect

References

A Comparative Guide to the Reactivity of 4-Bromoquinoline vs. 4-Chloroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents and functional materials.[1] The strategic functionalization of this heterocycle is paramount for tuning molecular properties and achieving desired biological or physical characteristics. Among the most versatile precursors for such modifications are 4-haloquinolines, with 4-bromoquinoline and 4-chloroquinoline being two of the most common starting materials. The choice between these two reagents is not arbitrary; it is a critical decision that profoundly influences reaction efficiency, selectivity, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 4-bromoquinoline and 4-chloroquinoline. We will delve into the fundamental chemical principles governing their behavior and present supporting experimental data to inform your selection in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The Decisive Factor: Carbon-Halogen Bond Properties

The fundamental difference in reactivity between 4-bromoquinoline and 4-chloroquinoline is rooted in the intrinsic properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker (bond dissociation energy ≈ 276 kJ/mol) than the carbon-chlorine (C-Cl) bond (bond dissociation energy ≈ 328 kJ/mol).[2] This disparity is a primary determinant in reactions where the cleavage of this bond is a key mechanistic step, most notably in palladium-catalyzed cross-coupling reactions.

Conversely, in nucleophilic aromatic substitution (SNAr), the electronegativity of the halogen plays a more significant role in the initial stages of the reaction. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic carbon at the 4-position. This electronic effect, coupled with the leaving group ability of the halide, creates a more nuanced reactivity profile in SNAr reactions.

Reactivity in Key Transformations: A Head-to-Head Comparison

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone for introducing nitrogen, oxygen, and sulfur nucleophiles at the 4-position of the quinoline ring. The reaction proceeds via a two-step addition-elimination mechanism, where the electron-withdrawing effect of the quinoline nitrogen activates the C4 position towards nucleophilic attack.[1][3]

SNAr_Mechanism reagents 4-Haloquinoline + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product 4-Substituted Quinoline intermediate->product Elimination of H-X caption General Mechanism of SNAr at the 4-Position of a Haloquinoline.

4-Chloroquinoline: This is the more commonly employed substrate for SNAr reactions. The higher electronegativity of chlorine enhances the electrophilicity of the C4 carbon, facilitating the initial nucleophilic attack. However, the strength of the C-Cl bond can necessitate forcing conditions to achieve good conversion. Typical conditions for the synthesis of 4-aminoquinolines from 4-chloroquinolines involve heating with an amine at high temperatures (>120°C) for extended periods (>24 hours), often in a polar aprotic solvent like DMF or under neat conditions.[4][5][6] Microwave-assisted synthesis can significantly shorten reaction times to 20-30 minutes at 140-180°C.[5]

4-Bromoquinoline: While less commonly reported for SNAr, the principles suggest a competing effect. The lower electronegativity of bromine makes the C4 carbon slightly less electrophilic compared to the chloro-analogue. However, bromide is a better leaving group than chloride. In many SNAr reactions, the rate-determining step is the initial nucleophilic attack, which would favor 4-chloroquinoline.[7] Therefore, more forcing conditions might be required for 4-bromoquinoline to achieve similar yields in SNAr reactions.

Reaction TypeSubstrateTypical ConditionsReactivity Assessment
SNAr (Amination) 4-ChloroquinolineAmine, >120°C, >24h or MW, 140-180°C, 20-30 min[4][5][6]Generally More Reactive (favored by electronics)
SNAr (Amination) 4-BromoquinolineExpected to require more forcing conditionsGenerally Less Reactive (disfavored by electronics)
Palladium-Catalyzed Cross-Coupling Reactions

These reactions have revolutionized the synthesis of complex molecules, and the choice of aryl halide is critical for their success.[8] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.

Cross_Coupling_Workflow start Select Cross-Coupling Reaction suzuki Suzuki Coupling (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald reactivity Assess Halide Reactivity (I > Br > Cl) suzuki->reactivity buchwald->reactivity bromo 4-Bromoquinoline (Higher Reactivity) reactivity->bromo chloro 4-Chloroquinoline (Lower Reactivity) reactivity->chloro conditions_bromo Milder Conditions Lower Catalyst Loading Faster Reaction bromo->conditions_bromo conditions_chloro Harsher Conditions Higher Catalyst Loading Slower Reaction chloro->conditions_chloro caption Substrate Selection Workflow for Cross-Coupling Reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[9][10] The reactivity of aryl halides in this reaction follows the clear trend: I > Br > Cl.[7][11][12]

4-Bromoquinoline: Due to the weaker C-Br bond, 4-bromoquinoline undergoes oxidative addition to the palladium catalyst much more readily than its chloro counterpart. This allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times, often resulting in higher yields.[7] This higher reactivity is so pronounced that selective Suzuki coupling can be achieved at a bromo-substituted position while leaving a chloro-substituent on the same quinoline ring untouched.[13]

4-Chloroquinoline: The stronger C-Cl bond makes 4-chloroquinoline significantly less reactive in Suzuki couplings.[14][15] While reactions with aryl chlorides are possible, they often require more specialized and electron-rich phosphine ligands, higher temperatures, and longer reaction times to achieve comparable yields to aryl bromides.[16][17]

Reaction TypeSubstrateTypical ConditionsReactivity Assessment
Suzuki Coupling 4-BromoquinolineStandard Pd catalysts (e.g., Pd(PPh₃)₄), milder temperatures[13]Highly Reactive
Suzuki Coupling 4-ChloroquinolineRequires specialized ligands (e.g., bulky, electron-rich phosphines), higher temperatures[16][17]Significantly Less Reactive

B. Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a go-to method, especially when SNAr is not feasible.[18][19] The reactivity trend for aryl halides in this reaction generally mirrors that of the Suzuki coupling.

4-Bromoquinoline: As with Suzuki coupling, 4-bromoquinoline is the more reactive substrate in Buchwald-Hartwig aminations. The facile oxidative addition of the C-Br bond allows for a broader scope of amine coupling partners and generally proceeds under milder conditions.[20][21]

4-Chloroquinoline: While modern, highly active catalyst systems have been developed to enable the amination of aryl chlorides, these reactions are often more challenging than with the corresponding bromides.[22] They may require specific, and often more expensive, ligands and more carefully optimized conditions to achieve high yields.

Reaction TypeSubstrateTypical ConditionsReactivity Assessment
Buchwald-Hartwig Amination 4-BromoquinolineWide range of Pd/ligand systems, milder conditions[20]Highly Reactive
Buchwald-Hartwig Amination 4-ChloroquinolineRequires highly active catalyst systems (e.g., with bulky biarylphosphine ligands)[22]Less Reactive

Experimental Protocols: A Practical Illustration

To highlight the practical differences in handling these two substrates, representative experimental protocols are provided below.

Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloroquinoline

Objective: Synthesis of N-butyl-7-chloroquinolin-4-amine.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine 4,7-dichloroquinoline (2.5 mmol, 1.0 eq.) and butylamine (5.0 mmol, 2.0 eq.).

  • Heat the reaction mixture to 120-130°C and maintain this temperature with constant stirring for 6 hours.[6]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash the organic layer with a 5% aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

Protocol 2: Selective Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline Derivative

Objective: Synthesis of a 6-aryl-4-chloroquinoline derivative, demonstrating the selective reactivity of the C-Br bond.

Methodology:

  • To a reaction vessel, add 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).[13]

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture to 80-90°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to isolate the 6-aryl-4-chloroquinoline product, with the C4-chloro group intact for potential further functionalization.[13]

Conclusion: Making the Right Choice

The selection between 4-bromoquinoline and 4-chloroquinoline is a strategic decision that depends entirely on the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr): 4-Chloroquinoline is generally the preferred substrate. Its higher electronegativity activates the C4 position for nucleophilic attack, often leading to better outcomes despite sometimes requiring harsh conditions.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.): 4-Bromoquinoline is the superior choice. The weaker C-Br bond facilitates the critical oxidative addition step, enabling the use of milder conditions, broader substrate scope, and often resulting in higher yields and faster reactions.

By understanding the fundamental principles of reactivity and considering the extensive experimental data, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and success.

References

A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Quinoline Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

Among the vast landscape of heterocyclic compounds, the quinoline scaffold has consistently emerged as a cornerstone in the development of new drugs, earning its status as a "privileged structure" in medicinal chemistry.[1] Quinoline and its derivatives possess a remarkable breadth of biological activities, including antimalarial, antimicrobial, and, most notably, anticancer properties.[2][3] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of critical signaling pathways that drive tumor growth and survival, such as tyrosine kinases and tubulin polymerization.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anticancer potential of novel quinoline derivatives. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, establish self-validating protocols, and compare novel agents against established clinical benchmarks. Our goal is to construct a robust preclinical data package that can confidently inform decisions on advancing promising candidates toward clinical trials.

Part 1: The Strategic Framework for Preclinical Evaluation

A successful preclinical evaluation is not a linear path but a multi-tiered, iterative process. The core objective is to triage compounds efficiently, eliminating those with insufficient activity or unacceptable toxicity while gathering increasingly detailed mechanistic and efficacy data on the most promising candidates.[7] This funneling approach ensures that the significant resources required for in vivo studies are invested only in molecules with a high probability of success.

Our evaluation strategy is built on a logical progression from broad, high-throughput in vitro screening to highly specific in vivo efficacy models. Each stage is designed to answer critical questions: Does the compound kill cancer cells? How does it kill them? And does this activity translate to a complex, living system?

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Validation cluster_2 Decision Point Primary Screening Primary Screening Secondary Assays Secondary Assays Primary Screening->Secondary Assays Identify Potent Compounds (IC50) Mechanistic Studies Mechanistic Studies Secondary Assays->Mechanistic Studies Confirm Mode of Action Toxicity & PK/PD Toxicity & PK/PD Mechanistic Studies->Toxicity & PK/PD Select Lead Candidates Xenograft Efficacy Models Xenograft Efficacy Models Toxicity & PK/PD->Xenograft Efficacy Models Determine Safe & Effective Dose Lead Candidate Selection Lead Candidate Selection Xenograft Efficacy Models->Lead Candidate Selection Demonstrate In Vivo Efficacy

Caption: A multi-tiered workflow for preclinical anticancer drug evaluation.

Part 2: In Vitro Evaluation - The Foundation of Anticancer Profiling

In vitro assays provide the essential first look at a compound's biological activity. They are rapid, cost-effective, and allow for the screening of numerous compounds against a wide array of cancer cell lines, forming the basis for all subsequent investigations.[8][9]

Primary Cytotoxicity Screening: Establishing Potency

The initial goal is to quantify the cytotoxic or cytostatic potential of the novel quinoline derivatives. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a drug required to inhibit a biological process by 50%.[7] This screening should be performed across a panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, prostate) to identify potential tissue-specific activity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[9]

  • Cell Seeding: Seed cancer cells into a 96-well, opaque-walled microplate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2x serial dilution of the novel quinoline derivatives and a reference compound (e.g., Doxorubicin) in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doubling times, capturing effects on cell proliferation.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability) and calculate IC50 values using a non-linear regression analysis (log(inhibitor) vs. normalized response) in appropriate software (e.g., GraphPad Prism).

Data Presentation: Comparative Cytotoxicity Profile

CompoundMCF-7 (Breast) IC50 [µM]A549 (Lung) IC50 [µM]HCT-116 (Colon) IC50 [µM]PC-3 (Prostate) IC50 [µM]
QN-Derivative 1 1.382.511.953.12
QN-Derivative 2 9.7515.211.420.5
Doxorubicin 0.851.200.981.55

Note: Data are representative. Lower IC50 values indicate higher potency.

Mechanistic Insights: Unraveling the "How"

A potent compound is promising, but understanding its mechanism of action is critical. Does it induce programmed cell death (apoptosis)? Does it halt the cell division cycle? Does it inhibit a specific molecular target? Answering these questions builds a compelling narrative for the compound's therapeutic potential.[4]

2.2.1 Apoptosis Induction via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Seed cells in a 6-well plate and treat with the quinoline derivative at 1x and 3x its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

2.2.2 Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced arrest at a specific phase, often G2/M, is a common mechanism for anticancer agents.[10]

  • Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze by flow cytometry. The DNA content, measured by PI fluorescence, is used to quantify the cell population in each phase.

2.2.3 Target Engagement and Signaling Pathway Modulation

Many quinoline derivatives are designed as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[5] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target. Western blotting can be used to assess whether a novel compound inhibits the phosphorylation of key proteins in this cascade.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation QN Quinoline Derivative QN->RTK QN->PI3K QN->Akt QN->mTORC1

Caption: PI3K/Akt/mTOR pathway with potential inhibition points for quinoline derivatives.

Part 3: In Vivo Validation - Bridging the Gap to Clinical Relevance

Promising in vitro data is necessary but not sufficient. In vivo models are essential to evaluate a compound's efficacy within the complex context of a living organism, which includes factors like drug metabolism, distribution, and potential toxicity.[11] The human tumor xenograft model in immunocompromised mice is the most widely used preclinical model for this purpose.[12][13]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Animal Model: Use immunocompromised mice (e.g., Athymic Nude or NOD/SCID) to prevent rejection of human tumor cells.[12]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: Novel Quinoline Derivative (Dose 1)

    • Group 3: Novel Quinoline Derivative (Dose 2)

    • Group 4: Standard-of-Care Comparator (e.g., Sorafenib, Paclitaxel)

  • Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily, once weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the treatment groups.

G Cell Culture 1. Propagate Cancer Cell Line (e.g., A549) Implantation 2. Implant Cells Subcutaneously into Immunocompromised Mice Cell Culture->Implantation Tumor Growth 3. Monitor Tumor Growth to ~100-150 mm³ Implantation->Tumor Growth Randomization 4. Randomize Mice into Treatment Groups Tumor Growth->Randomization Treatment 5. Administer Vehicle, QN-Derivative, or Standard Drug Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 7. Euthanize & Collect Tumors for Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo subcutaneous xenograft efficacy study.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control Daily, p.o.1250 ± 150-+2.5
QN-Derivative 1 (30 mg/kg) Daily, p.o.550 ± 9556%-1.8
Sorafenib (30 mg/kg) Daily, p.o.610 ± 11051%-4.5

Note: Data are representative. Higher TGI indicates better efficacy. Body weight change is a key indicator of toxicity.

Conclusion and Future Directions

This guide outlines a robust, integrated strategy for the preclinical evaluation of novel quinoline derivatives. By systematically assessing cytotoxicity, elucidating the mechanism of action, and validating efficacy in vivo, researchers can build a compelling case for a compound's clinical potential. The hypothetical data presented for "QN-Derivative 1" illustrates a promising profile: potent sub-micromolar activity in vitro, a favorable mechanism of action, and in vivo efficacy comparable or superior to a standard-of-care agent with an acceptable safety profile.

Future work should focus on exploring structure-activity relationships (SAR) to further optimize potency and reduce toxicity.[14] Investigating activity in more complex models, such as patient-derived xenografts (PDXs) or orthotopic models that better mimic the tumor microenvironment, can provide more clinically relevant data.[12][15] Ultimately, the identification of predictive biomarkers will be crucial for guiding the clinical development of these promising anticancer agents.

References

A Researcher's Guide to the Cross-Validation of Spectral Data for 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists working with heterocyclic compounds, such as the quinoline derivative 4-Bromo-8-methylquinoline, a multi-faceted spectroscopic approach is not just best practice, but a necessity. This guide provides an in-depth, experience-driven comparison of spectral data for this compound, offering a framework for its robust cross-validation. We will delve into the expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, and compare these with structurally related analogues to build a comprehensive and validated structural picture.

The Imperative of Cross-Validation in Spectroscopic Analysis

In the pursuit of scientific truth, no single analytical technique should be the sole arbiter of a molecule's identity. Each spectroscopic method interrogates a different aspect of a molecule's physical properties.[1] Cross-validation, the process of corroborating data from multiple independent techniques, provides a self-validating system that significantly reduces the probability of misinterpretation.[2] This is particularly critical in the synthesis of complex molecules like this compound, where subtle isomeric differences can have profound impacts on biological activity.

The Spectroscopic Signature of this compound: A Multi-Technique Approach

This compound (CAS No: 36075-68-0) is a substituted quinoline with a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol .[3][4][5][6] Its structure presents a unique combination of a heterocyclic aromatic system, a methyl group, and a bromine substituent, each contributing distinct features to its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR data.

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. The aromatic protons of the quinoline ring system will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the ring current. The methyl protons, being attached to the aromatic ring, will appear as a singlet in the upfield region (around 2.5-3.0 ppm).

Expected ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.8Doublet1HH2
~7.5Doublet1HH3
~7.8Doublet1HH5
~7.4Triplet1HH6
~7.6Doublet1HH7
~2.7Singlet3H-CH₃

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms. The carbons of the quinoline ring will appear in the aromatic region (120-150 ppm), with the carbon bearing the bromine atom shifted to a lower field. The methyl carbon will appear in the upfield region (around 20-30 ppm).

Expected ¹³C NMR Data for this compound:

Chemical Shift (ppm)Assignment
~150C2
~122C3
~135C4
~148C4a
~128C5
~130C6
~127C7
~136C8
~125C8a
~18-CH₃

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Key Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₃)
1600-1450StrongC=C and C=N aromatic ring stretches
~1400MediumC-H bend (-CH₃)
~1100StrongC-Br stretch
900-675StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrum Features for this compound:

  • Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 221 and 223, corresponding to the presence of the two bromine isotopes.

  • [M+H]⁺ Peak: In electrospray ionization (ESI), a pair of peaks at m/z 222 and 224 would be expected.[6]

  • Fragmentation: Loss of a bromine atom would result in a significant fragment at m/z 142. Loss of a methyl group would lead to a fragment at m/z 206/208.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the quinoline ring will give rise to characteristic absorption bands in the UV region.

Expected UV-Vis Absorption Maxima (λmax) for this compound (in a non-polar solvent):

  • ~230 nm: Corresponding to a π → π* transition of the benzenoid system.

  • ~280 nm: Corresponding to a π → π* transition of the quinoline system.

  • ~320 nm: A weaker n → π* transition may also be observed.

Comparative Analysis with Structural Analogues

To strengthen the structural assignment of this compound, a comparison with the spectral data of its constituent parts, 8-methylquinoline and 4-bromoquinoline, is invaluable.

Table of Comparative Spectral Data:

CompoundKey ¹H NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Key Mass Spec (m/z)
8-Methylquinoline 8.9 (dd, 1H), 8.1 (dd, 1H), 7.4-7.2 (m, 4H), 2.7 (s, 3H)~3050 (Ar C-H), ~2950 (Aliph C-H), ~1580, 1500 (Ar C=C)143 (M⁺), 142, 115[7][8]
4-Bromoquinoline 8.69 (d, 1H), 8.20 (d, 1H), 8.12 (d, 1H), 7.78 (t, 1H), 7.71 (d, 1H), 7.66 (t, 1H)~3050 (Ar C-H), ~1570, 1490 (Ar C=C), ~1100 (C-Br)207/209 (M⁺), 128
This compound Predicted based on additivityPredicted based on additivityPredicted based on additivity

By observing the additive effects of the methyl and bromo substituents on the quinoline core, we can predict and subsequently confirm the spectral features of this compound with a high degree of confidence.

Experimental Protocols for Spectral Acquisition

For the reliable acquisition of the spectral data discussed, the following general protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI, APCI, or EI for volatile compounds).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

Visualizing the Cross-Validation Workflow

The logical flow of the cross-validation process can be visualized as follows:

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Cross-Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS UV_Vis UV-Vis Purification->UV_Vis CrossValidation Cross-Validation & Comparison NMR->CrossValidation IR->CrossValidation MS->CrossValidation UV_Vis->CrossValidation StructureConfirmation Structural Confirmation CrossValidation->StructureConfirmation Analogue1 8-Methylquinoline Data Analogue1->CrossValidation Analogue2 4-Bromoquinoline Data Analogue2->CrossValidation

Caption: Workflow for the cross-validation of this compound spectral data.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By systematically acquiring and cross-validating data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, and further contextualizing this data through comparison with structural analogues, researchers can achieve a high level of confidence in their structural assignments. This rigorous, self-validating methodology is fundamental to ensuring the integrity and reproducibility of chemical research, particularly in the critical field of drug development.

References

The Multifaceted Biological Activities of 8-Substituted Quinoline Analogs: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Among these, analogs substituted at the 8-position have garnered significant attention for their therapeutic potential. This guide provides a comprehensive literature review of the biological activities of 8-substituted quinoline analogs, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By objectively comparing the performance of various analogs and providing detailed experimental data and protocols, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activities: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3]

Comparative Cytotoxicity of 8-Substituted Quinoline Analogs

The cytotoxic potential of 8-substituted quinoline analogs has been extensively evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.[4][5] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. A lower IC50 value indicates greater potency.

Compound ID8-Position Substituent2-Position SubstituentCancer Cell LineIC50 (µM)Reference
1 -OH-CHOHep3B6.25 ± 0.034[6]
2 -OH-CHOT-47D~12.5-25 (µg/mL)[6]
3 -OH-CH3K562> positive control[6]
4 -OCH3-CH3K562< positive control[6]
HQ-2 -OH-CH3 (5,7-dichloro)--[7]
M. tuberculosis0.1[7]
M. smegmatis1.56[7]
MSSA2.2[7]
MRSA1.1[7]
12e -4-aminochalconeMGC-803>60% inhibition[3]
6 -OH (derivative of 1,4-naphthoquinone)-CH3VariousHighest cytotoxicity in series[8]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of many quinoline derivatives are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[9][10] In many cancers, this pathway is overactive, promoting uncontrolled cell division and inhibiting apoptosis.[10] Some quinoline derivatives have been shown to inhibit this pathway, leading to cancer cell death.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of 8-substituted quinoline analogs on cancer cell lines.[4][5][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8-substituted quinoline analog (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 8-substituted quinoline analog in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with 8-substituted quinoline analogs A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activities: Combating Pathogenic Microbes

8-Substituted quinoline analogs, particularly 8-hydroxyquinolines, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12][13] Their metal-chelating properties are often implicated in their antimicrobial mechanism of action.[13]

Comparative Antimicrobial Potency

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The agar dilution method is a common technique for MIC determination.[15]

CompoundMicroorganismMIC (µM)Reference
8-Hydroxyquinoline (8HQ) Staphylococcus aureus27.58[12]
Enterococcus faecalis27.58[12]
Candida albicans27.58[12]
8HQ Metal Complexes Gram-positive & Gram-negative bacteria575.71 - 718.76[12]
8-Aminoquinoline-Uracil Metal Complexes P. shigelloidesActive[16]
S. dysenteriaeActive[16]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) M. tuberculosis0.1[7]
S. aureus (MRSA)1.1[7]
Experimental Protocol: Agar Dilution Method for MIC Determination

This protocol describes the determination of the MIC of 8-substituted quinoline analogs against bacterial strains.[14][15][17][18]

Materials:

  • Bacterial strain(s) of interest

  • Mueller-Hinton agar

  • 8-substituted quinoline analog

  • Sterile Petri dishes

  • Sterile saline or broth

  • McFarland turbidity standards

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Compound Preparation: Prepare a stock solution of the 8-substituted quinoline analog and make serial twofold dilutions to obtain a range of concentrations.

  • Agar Plate Preparation: Add a defined volume of each compound dilution to molten Mueller-Hinton agar, mix thoroughly, and pour into sterile Petri dishes. Allow the agar to solidify. A control plate with no compound should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Agar_Dilution_Workflow A Prepare serial dilutions of 8-substituted quinoline analog B Incorporate dilutions into molten agar and pour plates A->B D Inoculate agar plates B->D C Prepare standardized bacterial inoculum C->D E Incubate for 16-20 hours D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the agar dilution method.

Anti-inflammatory Activities: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Certain 8-substituted quinoline analogs have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.

Inhibition of Inflammatory Mediators

One notable example is 8-(tosylamino)quinoline, which has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages.[19]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[20] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[21] 8-(Tosylamino)quinoline has been found to inhibit NF-κB activation by suppressing the upstream Akt signaling pathway.[19]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Analog 8-(Tosylamino)quinoline Analog->IKK Inhibits

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-8-methylquinoline: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Bromo-8-methylquinoline (CAS No. 36075-68-0), a halogenated heterocyclic compound. Synthesizing established safety protocols and regulatory standards, this document will equip you with the knowledge to manage this chemical waste stream responsibly.

Hazard Profile and Core Safety Principles

The bromine substituent is a key determinant in its disposal pathway. Halogenated organic compounds are regulated as hazardous waste in many jurisdictions due to the potential for forming toxic and environmentally persistent byproducts upon improper disposal, particularly through incineration.[1][6][7]

Core Safety Precepts:

  • Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is unavailable, treat the compound with a high degree of caution, following the guidance for similar hazardous halogenated organic compounds.

  • Personal Protective Equipment (PPE) is non-negotiable. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[3][4][5] All handling of the solid or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Avoidance of Environmental Release: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8] Such actions can lead to environmental contamination and are likely in violation of local and federal regulations.

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. This compound waste must be classified as halogenated organic waste . This is a crucial distinction as it dictates the disposal route and prevents dangerous cross-contamination.

Waste StreamDescriptionSegregation Protocol
Solid Waste Unused or expired this compound, contaminated lab materials (e.g., weighing paper, gloves, TLC plates).Collect in a dedicated, clearly labeled, and sealed container for solid halogenated waste.
Liquid Waste Solutions containing this compound, reaction mixtures, and solvent rinses.Collect in a dedicated, clearly labeled, leak-proof, and sealed container for liquid halogenated waste.

Causality of Segregation: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9][10][11] Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents, can lead to hazardous reactions.[4][8]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container:

    • For liquid waste, use a chemically resistant (e.g., high-density polyethylene or glass) container with a secure, tight-fitting lid.[11][12]

    • For solid waste, a clearly marked, sealable bag or a wide-mouthed solid waste container is appropriate.

  • Label the Container:

    • As soon as the first drop of waste is added, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate concentrations.

      • The primary hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

      • Your name and laboratory information.

Step 2: Waste Accumulation and Storage
  • Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: Keep waste containers closed at all times, except when adding waste.[11][12]

  • Segregation: Do not mix halogenated waste with non-halogenated organic solvents or other waste categories like acids, bases, or oxidizers.[9][10]

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the container is full (do not exceed 90% capacity[12]), or if the waste has been stored for a period defined by your institution's policies (often 6-12 months), contact your institution's EHS department to arrange for a pickup.

  • Provide Documentation: Have the completed hazardous waste label and any other required documentation ready for the EHS personnel.

The Science of Disposal: Why Incineration is the Likely Path

The most common disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility.[6]

The Chemistry of Incineration:

Under controlled high-temperature conditions, this compound will be broken down. The bromine atoms are converted primarily into hydrogen bromide (HBr).[6][7] Modern incinerators are equipped with sophisticated scrubbing systems that neutralize acidic gases like HBr before they are released into the atmosphere.

However, incomplete combustion of brominated compounds can lead to the formation of highly toxic and environmentally persistent polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[1] This is why disposal must be carried out in a licensed facility with advanced combustion and emission control technologies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvent rinses) waste_type->liquid_waste Liquid container_solid Select dedicated, labeled solid halogenated waste container solid_waste->container_solid container_liquid Select dedicated, labeled, leak-proof liquid halogenated waste container liquid_waste->container_liquid storage Store in designated satellite accumulation area with secondary containment container_solid->storage container_liquid->storage full Is container full (≤90%) or storage time limit reached? storage->full full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup full->contact_ehs Yes end End: Waste properly disposed contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you ensure not only the safety of yourself and your colleagues but also the protection of our environment. The responsible management of chemical waste is a cornerstone of scientific integrity.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5][7]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling 4-Bromo-8-methylquinoline.

Body Part Required PPE Rationale
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo prevent inhalation of dust or vapors, especially when handling the solid or creating solutions.[8][9]
Eyes & Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.[8][9]
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption. The outer glove should be removed immediately after handling.[10]
Body Chemical-resistant lab coat or coverallsTo protect skin and personal clothing from contamination.[11][12]
Feet Closed-toe shoesTo protect feet from spills.

Step-by-Step Handling and Disposal Workflow

Preparation and Handling
  • Work Area Preparation: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][13]

  • Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid compound, do so in the fume hood on a tared weigh boat.

    • Minimize the creation of dust.

    • Use a spatula for transfers.

    • If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Carefully remove PPE, starting with the outer gloves, and dispose of it in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[13][14]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[4][5]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Container Disposal: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare work area in fume hood don_ppe Don all required PPE prep_area->don_ppe weigh_transfer Weigh and transfer compound don_ppe->weigh_transfer prepare_solution Prepare solution (if applicable) weigh_transfer->prepare_solution decontaminate Decontaminate work area and equipment prepare_solution->decontaminate doff_ppe Carefully remove and dispose of PPE decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands collect_solid Collect solid waste collect_liquid Collect liquid waste dispose_containers Dispose of rinsed containers waste_pickup Arrange for EHS waste pickup collect_solid->waste_pickup collect_liquid->waste_pickup dispose_containers->waste_pickup

Caption: Workflow for Safe Handling and Disposal

Conclusion

Adherence to these safety protocols is paramount when working with this compound. By understanding the potential hazards and implementing the recommended personal protective equipment and handling procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.